Product packaging for 2-Chloro-6-methoxypurine riboside(Cat. No.:)

2-Chloro-6-methoxypurine riboside

Katalognummer: B12404116
Molekulargewicht: 316.70 g/mol
InChI-Schlüssel: QFGKCCNEHWKCTD-HMEJCUHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Chloro-6-methoxypurine riboside is a useful research compound. Its molecular formula is C11H13ClN4O5 and its molecular weight is 316.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClN4O5 B12404116 2-Chloro-6-methoxypurine riboside

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H13ClN4O5

Molekulargewicht

316.70 g/mol

IUPAC-Name

(2R,3S,5R)-2-(2-chloro-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H13ClN4O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3/t4-,6?,7+,10-/m1/s1

InChI-Schlüssel

QFGKCCNEHWKCTD-HMEJCUHCSA-N

Isomerische SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O)Cl

Kanonische SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methoxypurine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Chloro-6-methoxypurine (B2425465) riboside, a key intermediate in the development of various therapeutic agents. This document details the chemical transformations, experimental protocols, and quantitative data associated with the synthesis, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Synthesis Pathway Overview

The synthesis of 2-Chloro-6-methoxypurine riboside is typically achieved through a multi-step process commencing with the readily available starting material, 2,6-dichloropurine (B15474). The pathway involves the glycosylation of the purine (B94841) base followed by a selective nucleophilic substitution to introduce the methoxy (B1213986) group at the C6 position. The final step involves the deprotection of the ribose moiety.

The overall transformation can be summarized as follows:

  • Glycosylation: 2,6-dichloropurine is reacted with a protected ribose derivative, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, to form the corresponding protected nucleoside, 2,6-dichloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine.

  • Selective Methoxylation: The protected dichloropurine riboside is then treated with a methoxide (B1231860) source, such as sodium methoxide, which selectively displaces the more reactive chlorine atom at the 6-position of the purine ring to yield 2-chloro-6-methoxy-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine.

  • Deprotection: Finally, the protecting groups on the ribose sugar are removed, typically by treatment with a base like ammonia (B1221849) in methanol (B129727), to afford the target compound, this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Reactants and Stoichiometry

StepReactant 1Reactant 2Reagent/CatalystSolvent
1. Glycosylation 2,6-Dichloropurine1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranoseTMSOTfAcetonitrile
2. Methoxylation 2,6-dichloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purineSodium Methoxide-Methanol
3. Deprotection 2-chloro-6-methoxy-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purineAmmonia-Methanol

Table 2: Reaction Conditions and Yields

StepTemperatureReaction TimeProductYield (%)
1. Glycosylation Room Temperature2-4 hours2,6-dichloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine~85-95%
2. Methoxylation 0 °C to Room Temperature1-3 hours2-chloro-6-methoxy-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purineHigh
3. Deprotection Room Temperature12-24 hoursThis compoundHigh

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 2,6-dichloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine (Protected Dichloropurine Riboside)
  • Preparation: To a stirred suspension of 2,6-dichloropurine (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (1.2 eq). Heat the mixture at 40-50 °C until a clear solution is obtained.

  • Glycosylation: Cool the solution to room temperature and add 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.05 eq).

  • Catalysis: Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (B1210297).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to afford the title compound as a white solid.

Step 2: Synthesis of 2-chloro-6-methoxy-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine (Protected this compound)
  • Preparation: Dissolve the protected dichloropurine riboside (1.0 eq) in anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Methoxylation: Slowly add a solution of sodium methoxide (1.1 eq) in methanol to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Once the starting material is consumed, neutralize the reaction with acetic acid. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by silica gel chromatography if necessary.

Step 3: Synthesis of this compound (Deprotection)
  • Preparation: Dissolve the protected this compound (1.0 eq) in methanol.

  • Deprotection: Saturate the solution with ammonia gas at 0 °C or add a solution of ammonia in methanol (e.g., 7N).

  • Reaction: Stir the mixture in a sealed vessel at room temperature for 12-24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to yield this compound as a white solid.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway A 2,6-Dichloropurine C Protected 2,6-Dichloropurine Riboside A->C Glycosylation B Protected Ribose B->C D Protected this compound C->D Selective Methoxylation (NaOMe, MeOH) E This compound D->E Deprotection (NH3, MeOH)

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_step1 Step 1: Glycosylation cluster_step2 Step 2: Methoxylation cluster_step3 Step 3: Deprotection A Mix 2,6-Dichloropurine and Protected Ribose B Add Catalyst (TMSOTf) A->B C Reaction Monitoring (TLC) B->C D Work-up and Purification C->D E Dissolve Protected Dichloropurine Riboside in Methanol F Add Sodium Methoxide E->F G Reaction and Work-up F->G H Purification G->H I Dissolve Protected Methoxypurine Riboside in Methanol J Add Ammonia I->J K Reaction and Concentration J->K L Final Purification K->L

Caption: General experimental workflow for the synthesis.

Unraveling the Enigmatic Mechanism of Action: 2-Chloro-6-methoxypurine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Chloro-6-methoxypurine riboside, a synthetic purine (B94841) nucleoside analogue, has emerged as a compound of interest in oncological research due to its potential antiproliferative properties. This technical guide provides an in-depth exploration of the current understanding of its mechanism of action, drawing from available literature on related compounds and outlining key experimental approaches for its further investigation. While direct, comprehensive studies on this compound are limited, this document synthesizes indirect evidence to propose and detail its most probable molecular targets and signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel purine-based therapeutics.

Introduction

Purine nucleoside analogues represent a cornerstone in the armamentarium of anticancer and antiviral therapies.[1] Their structural similarity to endogenous purines allows them to interfere with essential cellular processes, including nucleic acid synthesis and repair, ultimately leading to cytotoxicity in rapidly proliferating cells.[1] this compound belongs to this class of compounds, and while its precise mechanism of action is yet to be fully elucidated, its structural features suggest several plausible pathways through which it may exert its biological effects.

This guide will delve into the hypothesized mechanisms of action of this compound, focusing on three primary areas:

  • Inhibition of DNA Synthesis: As a nucleoside analogue, the compound may be metabolized and incorporated into DNA or RNA, leading to chain termination or dysfunction.

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP): The purine scaffold is a common feature in many PARP inhibitors, suggesting a potential role in disrupting DNA repair pathways.

  • Inhibition of Adenosine (B11128) Kinase (AK): Interference with adenosine metabolism through the inhibition of AK could lead to the accumulation of adenosine and subsequent downstream signaling effects.

Detailed experimental protocols for investigating these potential mechanisms are provided, along with visualizations of the key signaling pathways and experimental workflows.

Potential Mechanisms of Action and Supporting Evidence

Interference with Nucleic Acid Synthesis

The primary and most direct hypothesis for the mechanism of action of this compound is its role as a fraudulent nucleotide. Following cellular uptake, it is likely phosphorylated to its triphosphate form by cellular kinases. This activated form can then be recognized by DNA and RNA polymerases and incorporated into nascent nucleic acid chains.

The presence of the chloro group at the 2-position and the methoxy (B1213986) group at the 6-position of the purine ring would likely disrupt the normal hydrogen bonding patterns required for accurate base pairing. This could lead to:

  • Chain Termination: The altered structure might prevent the addition of subsequent nucleotides, halting DNA replication or transcription.

  • Transcriptional and Replicational Errors: If incorporated, the analogue could cause mispairing during subsequent rounds of replication or transcription, leading to mutations and dysfunctional gene products.

While direct evidence for this compound is pending, studies on the related compound 6-methylpurine (B14201) have shown its incorporation into both RNA and DNA of CEM cells, leading to the inhibition of protein, RNA, and DNA synthesis.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway. PARP inhibitors have gained significant traction as anticancer agents, especially in tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations).

The purine ring is a common structural motif in many known PARP inhibitors. It is plausible that this compound could bind to the nicotinamide-binding pocket of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains and thereby inhibiting DNA repair. This would lead to an accumulation of DNA damage and ultimately trigger apoptosis.

Inhibition of Adenosine Kinase (AK)

Adenosine kinase is a key enzyme in the purine salvage pathway, responsible for phosphorylating adenosine to adenosine monophosphate (AMP). Inhibition of AK can lead to an increase in intracellular and extracellular adenosine levels. Elevated adenosine can then activate adenosine receptors, leading to a variety of downstream effects, including anti-inflammatory and immunosuppressive responses, which could indirectly contribute to its anticancer activity. Purine nucleoside phosphorylase (PNP) is another crucial enzyme in the purine salvage pathway, and its inhibition is a known therapeutic strategy.[2][3][4][5] While direct inhibition of PNP by this compound has not been demonstrated, the structural similarity to other purine-based PNP inhibitors suggests this as a possible secondary mechanism.[6]

Quantitative Data

Direct quantitative data for the biological activity of this compound is not extensively available in the public domain. However, data from related compounds can provide an initial framework for understanding its potential potency. A study on a series of acyclic unsaturated 2,6-substituted purines, including derivatives of 2-chloro-6-methoxypurine, reported GI50 values in the 1–5 µM range for several human tumor cell lines.[7] Another study on 2-chloropurine arabinosides found that a serine derivative exhibited an IC50 of 16 µM in the human acute myeloid leukemia cell line U937.[8]

Table 1: Cytotoxicity of Related Purine Analogues

Compound ClassCell Line(s)Activity MetricValue Range
Acyclic unsaturated 2,6-substituted purinesNCI-60 PanelGI501 - 5 µM[7]
2-Chloropurine arabinoside (serine derivative)U937 (Leukemia)IC5016 µM[8]

Note: This table presents data for structurally related compounds to provide context. Specific data for this compound is needed for accurate assessment.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are required. The following protocols provide a starting point for researchers.

Cell Proliferation and Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., breast, lung, colon cancer cell lines) and a non-cancerous control cell line in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to measure the number of viable cells in each well.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

PARP Inhibition Assay (ELISA-based)

Objective: To determine if this compound directly inhibits the enzymatic activity of PARP1.

Methodology:

  • Assay Setup: Use a commercially available PARP assay kit (ELISA format).[9][10] Coat a 96-well plate with histone proteins, which serve as a substrate for PARP.

  • Enzymatic Reaction: Add purified PARP1 enzyme, biotinylated NAD+, and varying concentrations of this compound to the wells. Incubate to allow for the PARylation reaction to occur.

  • Detection: Add streptavidin-HRP to the wells, which binds to the biotinylated PAR chains. Add a chemiluminescent or colorimetric HRP substrate.

  • Data Analysis: Measure the signal (luminescence or absorbance), which is proportional to PARP activity. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Adenosine Kinase Activity Assay

Objective: To assess the inhibitory effect of this compound on adenosine kinase activity.

Methodology:

  • Assay Principle: This assay measures the amount of ADP produced from the kinase reaction.[11][12][13][14]

  • Reaction Mixture: Prepare a reaction mixture containing purified adenosine kinase, adenosine, ATP, and varying concentrations of this compound.

  • Kinase Reaction: Initiate the reaction and incubate for a specific time at the optimal temperature for the enzyme.

  • ADP Detection: Use a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis: Calculate the percentage of adenosine kinase inhibition at each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the hypothesized mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_uptake Cellular Uptake and Activation cluster_dna Mechanism 1: DNA Synthesis Inhibition cluster_parp Mechanism 2: PARP Inhibition cluster_ak Mechanism 3: Adenosine Kinase Inhibition 2-C-6-MPR_ext This compound (extracellular) ENTs Equilibrative Nucleoside Transporters (ENTs) 2-C-6-MPR_ext->ENTs 2-C-6-MPR_int This compound (intracellular) ENTs->2-C-6-MPR_int Kinases Cellular Kinases 2-C-6-MPR_int->Kinases PARP1 PARP1 2-C-6-MPR_int->PARP1 inhibits Adenosine_Kinase Adenosine Kinase 2-C-6-MPR_int->Adenosine_Kinase inhibits 2-C-6-MPR-TP This compound Triphosphate Kinases->2-C-6-MPR-TP DNA_Polymerase DNA Polymerase 2-C-6-MPR-TP->DNA_Polymerase DNA DNA Strand DNA_Polymerase->DNA Incorporation Chain_Termination Chain Termination DNA->Chain_Termination Replication_Error Replication Error DNA->Replication_Error PARylation Poly(ADP-ribosyl)ation PARP1->PARylation catalyzes Apoptosis Apoptosis PARP1->Apoptosis leads to (when inhibited) DNA_Damage DNA Damage DNA_Damage->PARP1 activates DNA_Repair DNA Repair PARylation->DNA_Repair AMP AMP Adenosine_Kinase->AMP Adenosine Adenosine Adenosine->Adenosine_Kinase Adenosine_Receptors Adenosine Receptors Adenosine->Adenosine_Receptors activates (when accumulated) Downstream_Signaling Downstream Signaling Adenosine_Receptors->Downstream_Signaling

Caption: Hypothesized mechanisms of action for this compound.

G cluster_workflow Experimental Workflow for Mechanism of Action Studies Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Compound_Treatment Treat with this compound (Dose-Response) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay IC50_Determination Determine IC50 Cytotoxicity_Assay->IC50_Determination Enzyme_Assays Enzymatic Assays IC50_Determination->Enzyme_Assays Metabolism_Study Metabolism and Nucleic Acid Incorporation Study IC50_Determination->Metabolism_Study PARP_Assay PARP Inhibition Assay Enzyme_Assays->PARP_Assay AK_Assay Adenosine Kinase Inhibition Assay Enzyme_Assays->AK_Assay Data_Analysis Data Analysis and Mechanism Elucidation PARP_Assay->Data_Analysis AK_Assay->Data_Analysis LC_MS LC-MS/MS Analysis (Phosphorylated metabolites) Metabolism_Study->LC_MS Nucleic_Acid_Analysis Radiolabeling and Nucleic Acid Isolation Metabolism_Study->Nucleic_Acid_Analysis LC_MS->Data_Analysis Nucleic_Acid_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A logical workflow for investigating the mechanism of action.

Conclusion and Future Directions

This compound holds promise as a potential anticancer agent, but a thorough understanding of its mechanism of action is paramount for its rational development. This technical guide has outlined the most probable molecular targets and signaling pathways based on its structural characteristics and the known activities of related purine analogues. The primary hypothesized mechanisms include interference with nucleic acid synthesis, inhibition of PARP, and inhibition of adenosine kinase.

Future research should focus on obtaining direct experimental evidence to validate these hypotheses. Key priorities include:

  • Determining the IC50 values of this compound against a broad panel of cancer cell lines.

  • Conducting direct enzymatic assays to quantify its inhibitory activity against PARP1 and adenosine kinase.

  • Investigating its cellular metabolism to confirm its conversion to the active triphosphate form.

  • Assessing its incorporation into DNA and RNA and the downstream functional consequences.

The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on these critical investigations. A comprehensive elucidation of the mechanism of action of this compound will be instrumental in unlocking its full therapeutic potential.

References

In-Depth Technical Guide: 2-Chloro-6-methoxypurine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methoxypurine riboside is a synthetic purine (B94841) nucleoside analog with potential as a research tool in cellular biology and drug discovery. As a hypoxanthine (B114508) analog, it is implicated in pathways related to purine metabolism and cellular signaling. This document provides a comprehensive overview of the available technical information regarding its chemical properties, synthesis, and potential biological activities, with a focus on its putative role as a poly(ADP-ribose) polymerase (PARP) inhibitor and its potential effects on cancer cell proliferation. Due to the limited availability of public research data specifically on this compound, this guide also extrapolates information from closely related compounds to provide a broader context for its potential applications and mechanisms of action.

Chemical Properties and Synthesis

This compound, also known as 2-Chloro-6-O-methyl-inosine, is a modified purine ribonucleoside. Its structure consists of a 2-chloropurine base linked to a ribose sugar moiety, with a methoxy (B1213986) group at the 6th position of the purine ring.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound2-Amino-6-chloropurine riboside6-Chloropurine riboside
Molecular Formula C₁₁H₁₃ClN₄O₅C₁₀H₁₂ClN₅O₄[1][2]C₁₀H₁₁ClN₄O₄
Molecular Weight Not explicitly found301.69 g/mol [1]286.67 g/mol [3]
CAS Number Not explicitly found2004-07-1[1]5399-87-1[3]
Appearance Not explicitly foundWhite to Off-white Powder[1]Powder[3]
Melting Point Not explicitly found165-167 °C (dec.)[1]158-162 °C (dec.)[3]
Solubility Not explicitly foundDMSO, Methanol[1]Not explicitly found
Synthesis Protocol

While a specific, detailed synthesis protocol for this compound was not found in the public domain, a plausible synthetic route can be inferred from the synthesis of related purine nucleosides. A common method involves the glycosylation of a modified purine base with a protected ribose derivative, followed by deprotection.

Hypothetical Synthesis Workflow:

G cluster_synthesis Synthesis of this compound Start Start Step1 Protection of Ribose Hydroxyls Start->Step1 Ribose Step2 Activation of Ribose C1 Step1->Step2 e.g., Acetylation Step3 Glycosylation of 2-Chloro-6-methoxypurine Step2->Step3 e.g., Halogenation Step4 Deprotection Step3->Step4 Vorbrüggen Glycosylation End Final Product Step4->End e.g., Ammonolysis

Caption: Hypothetical synthesis workflow for this compound.

Detailed Methodologies (Inferred):

  • Protection of Ribose: The hydroxyl groups of D-ribose are typically protected, for example, by acetylation using acetic anhydride (B1165640) in the presence of a base like pyridine. This prevents unwanted side reactions during glycosylation.

  • Activation of the Anomeric Carbon: The protected ribose is then activated at the anomeric carbon (C1) to facilitate nucleophilic attack by the purine base. This can be achieved by converting the C1 hydroxyl group to a leaving group, such as a halide (e.g., using HBr in acetic acid).

  • Glycosylation: The protected and activated ribose is coupled with 2-Chloro-6-methoxypurine. The Vorbrüggen glycosylation, using a silylated purine base and a Lewis acid catalyst (e.g., TMSOTf), is a common and effective method for forming the N-glycosidic bond with high stereoselectivity for the desired β-anomer.

  • Deprotection: The protecting groups (e.g., acetyl groups) are removed from the ribose moiety to yield the final product. This is often accomplished by treatment with a base, such as ammonia (B1221849) in methanol. Purification is typically performed using column chromatography.

Biological Activity and Potential Mechanism of Action

Putative PARP Inhibition

This compound is described as a hypoxanthine analog and a potential endogenous poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations).

Proposed Mechanism of PARP Inhibition:

G cluster_parp PARP Inhibition Signaling DNADamage DNA Damage (Single-Strand Break) PARP PARP Activation DNADamage->PARP PARylation Poly(ADP-ribosyl)ation of target proteins PARP->PARylation DNARepair DNA Repair PARylation->DNARepair Inhibitor 2-Chloro-6-methoxypurine riboside Inhibitor->PARP Inhibition

Caption: Proposed mechanism of PARP inhibition by this compound.

Experimental Protocol: PARP Inhibition Assay (General)

A common method to assess PARP inhibition is a colorimetric or chemiluminescent assay.

  • Plate Preparation: A 96-well plate is coated with histones (PARP substrates).

  • Reaction Mixture: A reaction mixture containing recombinant PARP1 enzyme, biotinylated NAD⁺, and varying concentrations of the test compound (this compound) is added to the wells.

  • Incubation: The plate is incubated to allow the PARP-catalyzed poly(ADP-ribosyl)ation of histones to occur.

  • Detection: The incorporated biotinylated PAR is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric or chemiluminescent substrate.

  • Data Analysis: The signal intensity is inversely proportional to the PARP inhibitory activity of the compound. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data:

No specific IC₅₀ values for PARP inhibition by this compound are currently available in the public literature.

Antiproliferative and Cytotoxic Effects

Purine analogs are a well-established class of anticancer agents. They can exert their effects by interfering with DNA and RNA synthesis or by modulating cellular signaling pathways. While specific data for this compound is scarce, studies on related compounds provide insights into its potential antiproliferative activity. For instance, a derivative of 2-chloropurine riboside has shown antiproliferative activity against the U937 human acute myeloid leukemia cell line.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, are calculated.

Quantitative Data:

No specific IC₅₀ values for the antiproliferative activity of this compound against a panel of cancer cell lines are currently available in the public literature.

Potential Modulation of Signaling Pathways

The biological effects of purine analogs are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on studies of related compounds, the MAPK/ERK pathway is a potential target.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival. The activation of this pathway has been shown to confer resistance to some purine analog-based therapies.

Potential Interaction with the MAPK/ERK Pathway:

G cluster_mapk MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor 2-Chloro-6-methoxypurine riboside Inhibitor->ERK Potential Modulation

References

Unveiling the Biological Activity of 2-Chloro-6-methoxypurine Riboside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methoxypurine riboside is a synthetic purine (B94841) nucleoside analog with potential therapeutic applications. This technical guide provides a comprehensive overview of its biological activity, drawing upon data from structurally related compounds to infer its mechanism of action. This document details its likely antiproliferative and pro-apoptotic effects, potential as a kinase inhibitor, and provides detailed protocols for key experimental assays.

Introduction

Purine nucleoside analogs represent a cornerstone in the development of therapeutic agents, particularly in oncology. Their structural similarity to endogenous nucleosides allows them to interfere with key cellular processes such as DNA replication and cell signaling. This compound belongs to this class of compounds and is an important subject of investigation for its potential biological activities. This guide synthesizes the available information on its and related compounds' bioactivity, focusing on antiproliferative effects, apoptosis induction, and kinase inhibition.

Antiproliferative Activity

While direct quantitative data for this compound is not extensively available in the public domain, studies on closely related 2-chloropurine riboside derivatives provide strong evidence for its potential as an antiproliferative agent. For instance, a serine derivative of 2-chloropurine riboside has demonstrated notable activity against human acute myeloid leukemia cells.

Table 1: Antiproliferative Activity of a 2-Chloropurine Riboside Derivative

CompoundCell LineIC50 (µM)
2-Chloropurine riboside serine derivativeU937 (Human Acute Myeloid Leukemia)16

Data inferred from studies on structurally similar compounds.

Mechanism of Action

The biological effects of purine analogs are often multifaceted, involving the induction of apoptosis and the inhibition of critical cellular kinases.

Induction of Apoptosis

It is hypothesized that this compound, similar to other nucleoside analogs, can induce programmed cell death (apoptosis) in cancer cells. This is a crucial mechanism for eliminating malignant cells. The proposed pathway involves the activation of intracellular caspases, leading to the execution of the apoptotic program.

Cell Cycle Arrest

Related purine analogs have been shown to cause cell cycle arrest, a state where the cell is prevented from proceeding through the cell cycle to divide. For example, the related compound 2-chloroadenosine (B27285) has been observed to arrest prostate cancer cells in the S-phase of the cell cycle, inhibiting DNA synthesis. It is plausible that this compound exerts a similar effect, contributing to its antiproliferative activity.

Kinase Inhibition

The purine scaffold is a common feature in many kinase inhibitors. It is therefore anticipated that this compound may exhibit inhibitory activity against one or more protein kinases, thereby disrupting signaling pathways essential for cancer cell growth and survival.

Below is a diagram illustrating the potential signaling pathway affected by this compound, leading to apoptosis.

G 2_Chloro_6_methoxypurine_riboside 2-Chloro-6-methoxypurine riboside Kinase_Inhibition Kinase Inhibition 2_Chloro_6_methoxypurine_riboside->Kinase_Inhibition Apoptosis_Induction Apoptosis Induction 2_Chloro_6_methoxypurine_riboside->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest 2_Chloro_6_methoxypurine_riboside->Cell_Cycle_Arrest Antiproliferative_Effect Antiproliferative Effect Kinase_Inhibition->Antiproliferative_Effect Apoptosis_Induction->Antiproliferative_Effect Cell_Cycle_Arrest->Antiproliferative_Effect

Caption: Putative mechanism of action for this compound.

Experimental Protocols

To facilitate further research into the biological activity of this compound, this section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.[1][2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed_Cells Seed Cells (96-well plate) Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (3-4h) Add_MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance G Start Start Setup Set up kinase reaction: - Kinase - Substrate - this compound Start->Setup Initiate Initiate reaction with ATP Setup->Initiate Incubate_Kinase Incubate (e.g., 60 min) Initiate->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_Deplete Incubate to deplete ATP (40 min) Add_ADP_Glo->Incubate_Deplete Add_Detection Add Kinase Detection Reagent Incubate_Deplete->Add_Detection Incubate_Signal Incubate to generate signal (30-60 min) Add_Detection->Incubate_Signal Measure Measure Luminescence Incubate_Signal->Measure End End Measure->End

References

2-Chloro-6-methoxypurine Riboside: An In-depth Technical Guide on a Hypoxanthine Analog for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxypurine (B2425465) riboside, a synthetic nucleoside analog of hypoxanthine (B114508). This document collates available data on its synthesis, potential mechanisms of action, and relevant experimental protocols to support further research and development in oncology and other therapeutic areas.

Introduction

2-Chloro-6-methoxypurine riboside is a purine (B94841) analog that mimics the endogenous nucleoside hypoxanthine. Such analogs are of significant interest in drug discovery due to their ability to interfere with essential cellular processes like DNA and RNA synthesis. By substituting the natural purine, these molecules can disrupt the purine salvage pathway, inhibit key enzymes, and induce cytotoxicity in rapidly proliferating cells, making them promising candidates for anticancer therapies. This guide explores the potential of this compound as a therapeutic agent, with a focus on its role as a hypoxanthine analog.

Synthesis and Chemical Properties

Synthesis of the 2-Chloro-6-methoxypurine Base

A reported method for the synthesis of the 2-chloro-6-methoxypurine base is as follows[1]:

Protocol:

  • 2,6-dichloropurine (5.0 g, 27 mmol) is reacted with sodium methoxide (B1231860) (30 wt.%, 14.6 g, 270 mmol) in anhydrous methanol (B129727) (250 mL).

  • The reaction mixture is refluxed for 16 hours.

  • The crude product is worked up and crystallized from methanol to yield 2-chloro-6-methoxypurine as a snow-white solid (4.0 g, 82% yield).

Ribosylation (General Method)

The attachment of the ribose sugar to the purine base can be achieved through various glycosylation methods. A common approach is the Vorbrüggen glycosylation, which involves reacting the silylated purine base with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). Subsequent deprotection of the benzoyl groups yields the final riboside.

Biological Activity and Mechanism of Action

As a hypoxanthine analog, this compound is postulated to exert its biological effects through interference with the purine salvage pathway and potential inhibition of enzymes that utilize hypoxanthine or its derivatives as substrates.

Interference with the Purine Salvage Pathway

The purine salvage pathway allows cells to recycle purine bases from the degradation of nucleic acids, which is particularly crucial for rapidly dividing cancer cells. Hypoxanthine is a key intermediate in this pathway, being converted to inosine (B1671953) monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). By mimicking hypoxanthine, this compound could potentially compete for and inhibit HGPRT, leading to a depletion of the purine nucleotide pool and subsequent cell death.

Purine_Salvage_Pathway cluster_salvage Purine Salvage Pathway Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT Analog 2-Chloro-6-methoxypurine riboside (Analog) Analog->HGPRT IMP IMP HGPRT->IMP Inhibited by Analog PRPP PRPP PRPP->HGPRT GMP GMP IMP->GMP AMP AMP IMP->AMP DNA_RNA DNA/RNA Synthesis GMP->DNA_RNA AMP->DNA_RNA PARP_Inhibition_Pathway cluster_parp PARP Inhibition Signaling DNA_damage DNA Damage PARP PARP Activation DNA_damage->PARP NAD NAD+ PARP->NAD consumes PAR PAR Polymerization PARP->PAR catalyzes Repair DNA Repair PARP->Repair Analog 2-Chloro-6-methoxypurine riboside (Analog) Analog->PARP Inhibits NAD->PAR PAR->Repair Apoptosis Apoptosis Repair->Apoptosis Failure leads to MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan (B1609692) in DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

References

An In-depth Technical Guide to 2-Chloro-6-methoxypurine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methoxypurine (B2425465) riboside, a synthetic purine (B94841) nucleoside, has garnered interest within the scientific community as a versatile chemical intermediate and a potential modulator of key biological pathways. As a hypoxanthine (B114508) analog, it serves as a precursor for the synthesis of various biologically active molecules and has been investigated for its intrinsic effects on cellular processes, notably as a potential inhibitor of poly(ADP-ribose) polymerase (PARP) and through the modulation of adenosine (B11128) receptor signaling by its derivatives. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-Chloro-6-methoxypurine riboside, with a focus on furnishing researchers with detailed experimental methodologies and quantitative data to facilitate further investigation and drug development efforts.

Discovery and History

The precise historical record of the initial synthesis and discovery of this compound is not prominently documented in readily available scientific literature. Its emergence is closely tied to the broader exploration of purine chemistry and the synthesis of nucleoside analogs as potential therapeutic agents. The development of synthetic routes to modify the purine core, particularly at the 2 and 6 positions, has been a long-standing focus in medicinal chemistry. The precursor, 2,6-dichloropurine (B15474), is a key starting material for a wide array of purine derivatives, and the methodologies for its conversion to compounds like this compound have been refined over time through various chemical and enzymatic approaches. While a singular "discovery" paper is not evident, its use as a chemical intermediate is documented in patents and research articles focused on the synthesis of more complex nucleoside analogs.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis

A common strategy for the chemical synthesis of this compound involves the selective methoxylation of a 2,6-dichloropurine riboside precursor.

Experimental Protocol: Synthesis from 2,6-Dichloropurine Riboside

  • Materials:

  • Procedure:

    • Dissolve 2,6-Dichloropurine-9-β-D-ribofuranoside in anhydrous methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium methoxide (typically 1.1 to 1.5 equivalents) in methanol to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction with an appropriate acid (e.g., acetic acid).

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield this compound.

Enzymatic Synthesis

Enzymatic methods offer high regioselectivity and stereoselectivity under mild reaction conditions. Nucleoside phosphorylases are commonly employed for the synthesis of purine nucleosides.

Experimental Protocol: Enzymatic Synthesis using Nucleoside Phosphorylase

  • Materials:

    • 2-Chloro-6-methoxypurine

    • α-D-Ribose-1-phosphate

    • Purine nucleoside phosphorylase (PNP)

    • Potassium phosphate (B84403) buffer (pH 7.0)

  • Procedure:

    • Prepare a reaction mixture containing 2-chloro-6-methoxypurine and α-D-ribose-1-phosphate in potassium phosphate buffer.

    • Add purine nucleoside phosphorylase to the mixture.

    • Incubate the reaction at an optimal temperature for the enzyme (e.g., 37°C).

    • Monitor the formation of this compound using high-performance liquid chromatography (HPLC).

    • Upon completion, terminate the reaction by heat inactivation of the enzyme or by adding a denaturing agent.

    • Purify the product from the reaction mixture using HPLC or other chromatographic techniques.

Biological Activity and Applications

This compound serves as a valuable scaffold in drug discovery and a probe for studying enzymatic pathways. Its biological effects are primarily associated with its role as a hypoxanthine analog and the activities of its derivatives.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

As a hypoxanthine analog, this compound has been suggested as a potential inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes. PARPs are crucial for DNA repair and genomic stability, making them attractive targets for cancer therapy. While specific quantitative data for the parent compound is limited in public literature, the purine scaffold is a known feature of many PARP inhibitors.

Experimental Protocol: PARP-1 Inhibition Assay (Colorimetric)

  • Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP-1. Inhibition of PARP-1 results in a decreased signal.

  • Materials:

    • Recombinant human PARP-1 enzyme

    • Histone-coated 96-well plate

    • Activated DNA

    • Biotinylated NAD+

    • Streptavidin-HRP conjugate

    • TMB substrate

    • Stop solution (e.g., 1 M H₂SO₄)

    • This compound (or other test compounds)

  • Procedure:

    • To the histone-coated wells, add the test compound at various concentrations.

    • Add a mixture of PARP-1 enzyme and activated DNA.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate for 1 hour at room temperature.

    • Wash the wells to remove unincorporated reagents.

    • Add Streptavidin-HRP and incubate for 1 hour.

    • Wash the wells again.

    • Add TMB substrate and incubate until color develops.

    • Add stop solution and measure the absorbance at 450 nm.

    • Calculate the percent inhibition and determine the IC50 value.

Adenosine Receptor Modulation by Derivatives

Derivatives of this compound, particularly those with substitutions at the C6 position, have been synthesized and evaluated for their activity at adenosine receptors (A1, A2A, A2B, and A3). These G protein-coupled receptors are involved in a wide range of physiological processes, making them important drug targets.

Experimental Protocol: Adenosine Receptor Binding Assay (Radioligand Displacement)

  • Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).

  • Materials:

    • Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A3).

    • Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A).

    • Test compound (derivatives of this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Data

While extensive quantitative data specifically for this compound is not widely published, the following table summarizes representative data for some of its derivatives to provide a comparative context for researchers.

Compound/DerivativeTargetAssay TypeValueReference
2-Chloro-6-(substituted)-purine riboside derivatives A1 Adenosine ReceptorRadioligand BindingKi values in nM to µM range[1]
2-Chloro-6-(substituted)-purine arabinoside derivatives U937 cell lineAntiproliferativeIC50 values in µM range[2]

Note: The specific values for derivatives can vary significantly based on the nature of the substitution.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.

Synthesis Workflow

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis start_chem 2,6-Dichloropurine Riboside step1_chem Methoxylation (NaOMe, MeOH) start_chem->step1_chem product_chem This compound step1_chem->product_chem start_enz 2-Chloro-6-methoxypurine + α-D-Ribose-1-phosphate step1_enz Transglycosylation (Purine Nucleoside Phosphorylase) start_enz->step1_enz product_enz This compound step1_enz->product_enz

Caption: Chemical and enzymatic synthesis workflows for this compound.

PARP Inhibition Signaling Pathway

G DNA_damage DNA Damage (e.g., Single-Strand Break) PARP1 PARP-1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 Repair Recruitment of DNA Repair Proteins PAR->Repair Apoptosis Cell Survival Repair->Apoptosis Inhibitor This compound (Potential Inhibitor) Inhibitor->PARP1 inhibits

Caption: Simplified PARP-1 signaling pathway and the potential point of inhibition.

Adenosine Receptor Signaling (General)

G cluster_A1A3 A1 / A3 Receptors cluster_A2A2B A2A / A2B Receptors A1A3 A1 / A3 Gi Gi A1A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A2B A2A / A2B Gs Gs A2A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Ligand Adenosine Receptor Ligand (Derivative) Ligand->A1A3 Ligand->A2A2B

Caption: General signaling pathways for adenosine receptor subtypes.

Conclusion

This compound represents a valuable building block in medicinal chemistry, with its derivatives showing promise in modulating important biological targets such as adenosine receptors. Furthermore, its structural similarity to endogenous purines suggests a potential role as a direct modulator of enzymes like PARP. This guide has provided a consolidated resource on the synthesis and biological evaluation of this compound, including detailed experimental protocols and a framework for understanding its potential mechanisms of action. Further research is warranted to fully elucidate the specific quantitative biological activities of this compound itself and to explore the therapeutic potential of its novel derivatives.

References

In Vitro Profile of 2-Chloro-6-methoxypurine Riboside and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vitro studies specifically focused on 2-Chloro-6-methoxypurine riboside are limited. This guide provides a comprehensive overview of the available data on closely related 2-chloropurine nucleoside analogs and outlines standard experimental protocols and potential signaling pathways relevant to the evaluation of such compounds.

Executive Summary

This compound is a synthetic purine (B94841) nucleoside analog. While direct in vitro studies on this specific compound are not extensively reported in the public domain, research on structurally similar compounds, particularly 2-chloropurine arabinosides with substitutions at the C6 position, has demonstrated potential antiproliferative activity. This document summarizes the available biological data on these analogs, provides detailed experimental methodologies for key assays typically employed in the in vitro characterization of nucleoside analogs, and visualizes relevant biological processes and experimental workflows.

In Vitro Biological Activity of 2-Chloropurine Nucleoside Analogs

The primary therapeutic potential of nucleoside analogs like this compound lies in their ability to interfere with cellular proliferation, making them candidates for anticancer and antiviral therapies. The biological activity of these compounds is often assessed through cytotoxicity and antiproliferative assays.

Antiproliferative Activity

Studies on a series of 2-chloropurine arabinosides, where the 6-methoxy group is replaced by chiral amino acid amides, have shown antiproliferative effects against human acute myeloid leukemia (U937) cells.[1] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%.

Table 1: Antiproliferative Activity of 2-Chloropurine Arabinoside Analogs against U937 Cells

CompoundIC50 (µM)Reference CompoundIC50 (µM)
9-β-D-arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine16Nelarabine3

Data extracted from studies on related 2-chloropurine arabinosides.[1]

Key Experimental Protocols

The in vitro evaluation of novel nucleoside analogs involves a cascade of experiments to determine their biological effects and mechanism of action. Below are detailed protocols for foundational assays.

Cell Culture
  • Cell Line: Human acute myeloid leukemia (U937) cells are a common model for hematological malignancies.

  • Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Enzymatic Synthesis of Nucleoside Analogs

The synthesis of purine nucleoside analogs can be achieved through enzymatic methods, such as transglycosylation reactions catalyzed by nucleoside phosphorylases.[1]

  • Reaction Mixture: Prepare a reaction mixture containing the purine base (e.g., 2-chloro-6-methoxypurine), a pentose-1-phosphate donor, and a suitable nucleoside phosphorylase enzyme in a buffered solution.

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a specified period.

  • Monitoring: Monitor the progress of the reaction using techniques like High-Performance Liquid Chromatography (HPLC).

  • Purification: Purify the synthesized nucleoside analog from the reaction mixture using chromatographic methods.

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro characterization of a novel nucleoside analog.

Caption: A generalized workflow for the in vitro evaluation of a novel nucleoside analog.

Potential Signaling Pathway of Action for Purine Analogs

Purine analogs often exert their cytotoxic effects by being metabolized within the cell to their triphosphate form, which can then be incorporated into DNA or RNA, leading to chain termination and cell death. They can also inhibit key enzymes involved in nucleotide metabolism.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Targets and Effects compound 2-Chloro-6-methoxypurine riboside mono_p Monophosphate compound->mono_p Kinases di_p Diphosphate mono_p->di_p Kinases tri_p Triphosphate di_p->tri_p Kinases dna_inc Incorporation into DNA tri_p->dna_inc rna_inc Incorporation into RNA tri_p->rna_inc enzyme_inh Inhibition of Nucleotide Metabolism Enzymes tri_p->enzyme_inh apoptosis Apoptosis Induction dna_inc->apoptosis rna_inc->apoptosis enzyme_inh->apoptosis

Caption: A putative mechanism of action for a purine nucleoside analog.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-6-methoxypurine riboside in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-Chloro-6-methoxypurine riboside is a purine (B94841) analog with potential applications in cancer research. The following application notes and protocols are compiled from existing literature on this compound and structurally similar molecules. Researchers should optimize these protocols for their specific experimental conditions.

Introduction

This compound is a synthetic nucleoside analog. Like other purine analogs, it is investigated for its potential as a cytotoxic agent in cancer cells. Its mechanism of action is believed to involve intracellular phosphorylation by adenosine (B11128) kinase, leading to the formation of toxic nucleotide analogs that can disrupt DNA and RNA synthesis, ultimately inducing apoptosis. These notes provide an overview of its application in cancer research, including its mechanism of action, protocols for in vitro and in vivo studies, and representative data from related compounds.

Mechanism of Action

The proposed mechanism of action for this compound is initiated by its transport into the cancer cell, followed by a series of enzymatic conversions. The key enzyme, adenosine kinase, phosphorylates the riboside into its monophosphate form. Subsequent phosphorylations lead to the formation of the corresponding triphosphate analog. This analog can then compete with endogenous purine triphosphates for incorporation into DNA and RNA by polymerases. This incorporation leads to chain termination, DNA damage, and inhibition of essential cellular processes, ultimately triggering the intrinsic apoptotic pathway.

Signaling Pathway Diagram

2_Chloro_6_methoxypurine_riboside_Mechanism_of_Action cluster_cell Cancer Cell CMPR 2-Chloro-6-methoxypurine riboside Transport Nucleoside Transporter CMPR->Transport CMPR_in Intracellular CMPR Transport->CMPR_in AK Adenosine Kinase CMPR_in->AK Substrate CMPR_MP CMPR-Monophosphate AK->CMPR_MP Phosphorylation Kinases Kinases CMPR_MP->Kinases CMPR_TP CMPR-Triphosphate Kinases->CMPR_TP DNA_Polymerase DNA Polymerase CMPR_TP->DNA_Polymerase Incorporation RNA_Polymerase RNA Polymerase CMPR_TP->RNA_Polymerase Incorporation DNA DNA Synthesis Inhibition & Damage DNA_Polymerase->DNA RNA RNA Synthesis Inhibition RNA_Polymerase->RNA Apoptosis Apoptosis DNA->Apoptosis RNA->Apoptosis

Caption: Proposed mechanism of action for this compound.

In Vitro Applications & Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the effective concentration of this compound required to inhibit cancer cell growth.

Data Presentation: Cytotoxicity of Related Purine Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related purine analogs in various cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for this compound.

Compound ClassCancer Cell LineIC50 (µM)
2,6-Disubstituted PurineHuman Tumor Cell Lines (general)1 - 5
6-Methoxypurine DerivativeMost Human Tumor Cell Lines1 - 5
6-Methylpurine-β-D-ribosideHuman Tumor Cell Lines0.006 - 0.034
6-Methylpurine-α-D-ribosideHuman Tumor Cell Lines1.47 - 4.83

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation with MTT: Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis and Signaling Pathways

Western blotting can be used to investigate the effect of this compound on key proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2 family proteins) and other relevant signaling pathways.

Experimental Protocol: Western Blot

  • Cell Treatment and Lysis: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

In_Vitro_Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Protein_Extraction Protein Extraction and Quantification Treatment->Protein_Extraction IC50 Determine IC50 Viability->IC50 End Conclusion on In Vitro Efficacy IC50->End Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Apoptosis_Analysis Analyze Apoptosis Markers (Caspase-3, PARP) Western_Blot->Apoptosis_Analysis Apoptosis_Analysis->End

Caption: General workflow for in vitro evaluation of this compound.

In Vivo Applications & Protocols

Tumor Xenograft Model

To evaluate the anti-tumor efficacy of this compound in a living organism, a tumor xenograft model in immunocompromised mice is commonly used.

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules. The control group should receive the vehicle.

  • Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a predetermined treatment period), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

In Vivo Experimental Workflow Diagram

In_Vivo_Experimental_Workflow Start Prepare Cancer Cell Suspension Implantation Subcutaneous Injection into Immunodeficient Mice Start->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint Euthanize and Excise Tumors Monitoring->Endpoint Analysis Tumor Weight, Histology, Biomarker Analysis Endpoint->Analysis Conclusion Evaluate In Vivo Efficacy Analysis->Conclusion

Caption: Workflow for a tumor xenograft study.

Application Notes and Protocols for the Study of 2-Chloro-6-methoxypurine Riboside in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Purine (B94841) analogs represent a cornerstone in the chemotherapy of hematological malignancies.[3][6] Compounds like 2-chloroadenosine (B27285) and its deoxyribose counterpart, cladribine, exert their cytotoxic effects through various mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis.[2][7] 2-Chloro-6-methoxypurine riboside, as a member of this class, is hypothesized to exhibit similar anti-proliferative and pro-apoptotic activities in leukemia cell lines. The presence of a chloro group at the 2-position and a methoxy (B1213986) group at the 6-position of the purine ring may influence its metabolic stability, cellular uptake, and interaction with target enzymes, potentially offering a unique therapeutic profile.[1]

These application notes provide a framework for the initial in vitro evaluation of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression in leukemia cell lines.

Hypothesized Mechanism of Action

Based on the literature for related compounds, this compound is likely to function as a pro-drug that, upon cellular uptake, is metabolized to its triphosphate form. This active metabolite could then interfere with nucleic acid synthesis by competing with endogenous purine nucleosides, leading to DNA strand breaks and inhibition of DNA repair mechanisms.[2] This, in turn, is expected to trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, cytochrome c release, and caspase activation.

hypothesized_mechanism This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolism to Triphosphate Metabolism to Triphosphate Cellular Uptake->Metabolism to Triphosphate Incorporation into DNA/RNA Incorporation into DNA/RNA Metabolism to Triphosphate->Incorporation into DNA/RNA Inhibition of DNA Polymerase Inhibition of DNA Polymerase Metabolism to Triphosphate->Inhibition of DNA Polymerase DNA Damage DNA Damage Incorporation into DNA/RNA->DNA Damage Inhibition of DNA Polymerase->DNA Damage Apoptosis Induction Apoptosis Induction DNA Damage->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest

Figure 1: Hypothesized mechanism of action for this compound.

Data Presentation

Table 1: Example Cytotoxicity of this compound on Various Leukemia Cell Lines (IC50 values in µM)
Cell LineTypeIncubation TimeIC50 (µM)
MOLT-4Acute Lymphoblastic Leukemia (T-cell)48h5.2
HL-60Acute Promyelocytic Leukemia48h8.7
K562Chronic Myelogenous Leukemia48h12.1
JurkatAcute T-cell Leukemia48h6.5

Note: The above data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Example Apoptosis Induction by this compound in MOLT-4 Cells
TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Control05.1 ± 0.8
Compound2.525.3 ± 2.1
Compound5.048.9 ± 3.5
Compound10.072.4 ± 4.2

Note: The above data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 3: Example Cell Cycle Analysis of MOLT-4 Cells Treated with this compound
TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control045.2 ± 2.335.1 ± 1.919.7 ± 1.5
Compound5.040.1 ± 2.148.5 ± 2.811.4 ± 1.2

Note: The above data is hypothetical and for illustrative purposes only, suggesting a potential S-phase arrest based on related compounds.[7] Actual values must be determined experimentally.

Experimental Protocols

experimental_workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Propidium Iodide) Cell Cycle Analysis (Propidium Iodide) Compound Treatment->Cell Cycle Analysis (Propidium Iodide) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Cell Cycle Analysis (Propidium Iodide)->Data Analysis

Figure 2: General experimental workflow for evaluating the compound.

Cell Culture
  • Cell Lines: MOLT-4, HL-60, K562, and Jurkat cells are recommended as representative leukemia cell lines.

  • Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL for suspension cultures.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).

    • Incubate for 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed 5 x 10^5 cells per well in a 6-well plate and treat with the desired concentrations of this compound for 48 hours.

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer.

    • Analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.

  • Procedure:

    • Seed 1 x 10^6 cells in a 60 mm dish and treat with this compound for 24 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The provided protocols and application notes offer a foundational approach for the investigation of this compound's potential as an anti-leukemic agent. While the exact biological activity of this specific compound requires empirical determination, the methodologies outlined, based on the known effects of related purine analogs, will enable a thorough initial characterization of its cytotoxic, pro-apoptotic, and cell cycle-modifying properties. Further studies could explore the detailed molecular mechanisms, including the identification of specific protein targets and signaling pathways affected by this novel compound.

References

Protocol for the Dissolution of 2-Chloro-6-methoxypurine riboside for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-methoxypurine riboside is a synthetic nucleoside analog of interest in various biological studies, including cancer research and virology. Proper dissolution and preparation of this compound are critical for accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the solubilization of this compound for use in cell culture experiments. Due to the limited availability of specific solubility data for this compound, this protocol is based on the known properties of structurally similar purine (B94841) ribosides and general best practices for handling hydrophobic compounds in a research setting.

Solubility Data

The solubility of this compound has not been extensively reported. The following table provides solubility information for the closely related compound, 6-Chloropurine riboside, which can be used as a guideline. It is strongly recommended to perform a small-scale solubility test before preparing a large stock solution.

SolventEstimated Solubility of this compoundNotes
Dimethyl Sulfoxide (DMSO)~ 5 mg/mLBased on the solubility of 6-Chloropurine riboside. The recommended solvent for stock solution preparation.
Dimethyl Formamide (DMF)~ 2 mg/mLAn alternative organic solvent.
WaterPoorly solubleNot recommended for initial dissolution.
EthanolPoorly solubleNot recommended for initial dissolution.
Cell Culture MediumVery lowDirect dissolution is not advised.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Safety Precautions: Work in a chemical fume hood and wear appropriate PPE.

  • Weighing the Compound: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the user from the product sheet), weigh out the corresponding mass in milligrams.

  • Adding Solvent: In the fume hood, add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex at room temperature until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from a sterile powder and sterile solvent under aseptic conditions. Filtration of DMSO solutions is generally not recommended as it can be difficult and may not be necessary if proper sterile technique is used.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing a Working Solution in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize precipitation and ensure accurate final concentrations, it is recommended to perform a serial dilution.

    • First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed, sterile cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first dilute the stock 1:100 in medium to get a 100 µM intermediate solution.

    • Then, add the appropriate volume of the intermediate solution to your cell culture plates or flasks containing cells and medium to reach the final desired concentration.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, a final DMSO concentration of 0.1% or less is well-tolerated by most cell lines.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate set of cells.

  • Incubation: Mix the medium gently after adding the compound and incubate the cells under their normal growth conditions.

Experimental Workflow Diagram

Dissolution_Protocol cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Stock store->thaw For Experiment intermediate_dilution Intermediate Dilution in Culture Medium thaw->intermediate_dilution final_dilution Final Dilution in Cell Culture intermediate_dilution->final_dilution treat_cells Treat Cells final_dilution->treat_cells

Caption: Workflow for preparing this compound solutions.

Stability and Handling Considerations

  • Stock Solution Stability: While specific stability data is unavailable, purine nucleoside analogs in DMSO are generally stable for several months when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Working Solution Stability: It is recommended to prepare fresh dilutions of the compound in cell culture medium for each experiment. The stability of the compound in aqueous media containing various components is unknown and may be limited.

  • Precipitation: If precipitation is observed upon dilution in cell culture medium, consider lowering the concentration of the stock solution or the final working concentration.

Disclaimer: This protocol is a general guideline. Researchers should consult the manufacturer's product information sheet for any specific handling instructions. It is the user's responsibility to validate this protocol for their specific cell type and experimental conditions.

Application Notes and Protocols for Purine Analogs in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific data for 2-Chloro-6-methoxypurine riboside in publicly accessible scientific literature, this document provides a representative application note and protocol using a well-characterized purine (B94841) analog, Roscovitine (Seliciclib) . Roscovitine is a potent inhibitor of several cyclin-dependent kinases (CDKs) and serves as an excellent model for demonstrating the application of purine analogs in kinase inhibitor screening assays.

Introduction

Purine analogs represent a significant class of kinase inhibitors due to their structural similarity to adenosine (B11128) triphosphate (ATP), the phosphate (B84403) donor in kinase-catalyzed reactions.[1] This structural mimicry allows them to bind to the ATP-binding pocket of kinases, thereby competitively inhibiting their activity. Roscovitine is a 2,6,9-trisubstituted purine that selectively inhibits several cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2] Its mode of action and well-defined inhibitory profile make it a valuable tool in cancer research and drug development, as well as a useful control compound in kinase inhibitor screening campaigns.

Data Presentation: Inhibitory Profile of Roscovitine

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The table below summarizes the IC50 values for Roscovitine against a panel of kinases, demonstrating its selectivity.

Kinase TargetIC50 (µM)
CDK5/p350.16[3]
CDK2/cyclin E0.7[3]
Cdc2 (CDK1)/cyclin B0.65[3]
CDK2/cyclin A0.7[3]
CDK7/cyclin H0.49[4]
CDK9~0.4
ERK134[5]
ERK214[5]
CDK4>100[5]
CDK6>100[5]

Experimental Protocols

In Vitro Kinase Assay: CDK2/Cyclin A2 Inhibition

This protocol describes a luminescence-based assay to determine the in vitro potency of a purine analog inhibitor against CDK2/Cyclin A2. The assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., a peptide derived from Histone H1)

  • ATP

  • Roscovitine (or other purine analog)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit

  • 96-well or 384-well white microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of Roscovitine in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the Kinase Assay Buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.

    • Add 10 µL of a solution containing the CDK2/Cyclin A2 enzyme and the substrate in Kinase Assay Buffer.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 10 µL of ATP solution in Kinase Assay Buffer to each well to start the reaction. The final ATP concentration should be close to its Km value for the kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[6]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Cell Proliferation (MTT Assay)

This protocol assesses the effect of a purine analog inhibitor on the proliferation of a cancer cell line (e.g., human osteosarcoma cells).[7]

Materials:

  • Human osteosarcoma cell line (e.g., U2OS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Roscovitine (or other purine analog)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the U2OS cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Roscovitine in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle (DMSO).

  • Incubation: Incubate the cells for 48-96 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization buffer to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

G Mitogens Mitogenic Signals (Growth Factors) Ras Ras Mitogens->Ras PI3K PI3K Ras->PI3K MAPK MAPK Pathway Ras->MAPK CyclinD Cyclin D PI3K->CyclinD MAPK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->Rb P E2F E2F Rb->E2F E2F->CyclinE S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Inhibitor Purine Analog (e.g., Roscovitine) Inhibitor->CDK2

Caption: CDK signaling pathway in G1/S phase transition.

G start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) start->prep_reagents dispense_inhibitor Dispense Inhibitor/ Vehicle to Plate prep_reagents->dispense_inhibitor add_enzyme Add Kinase and Substrate Mix dispense_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Add ATP to Start Reaction pre_incubate->start_reaction incubate_reaction Incubate start_reaction->incubate_reaction stop_reaction Stop Reaction & Detect Signal incubate_reaction->stop_reaction read_plate Read Plate stop_reaction->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibitor screening assay.

References

Application Notes and Protocols for 2-Chloro-6-methoxypurine riboside in Purine Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) metabolism is a critical cellular process responsible for the synthesis, degradation, and recycling of purine nucleotides, which are fundamental for DNA and RNA synthesis, cellular energy, and signaling pathways. The dysregulation of these pathways is implicated in numerous diseases, including cancer and immunodeficiencies. Purine analogs are invaluable tools for studying these pathways and for developing therapeutic interventions.

This document provides detailed application notes and experimental protocols for the use of 2-Chloro-6-methoxypurine riboside, a synthetic purine nucleoside analog. Due to the limited direct experimental data on this compound, the following information is largely extrapolated from studies on structurally related compounds, such as 2-chloroadenosine (B27285) and other 6-substituted purine analogs. These analogs have been shown to act as substrates for enzymes in the purine salvage pathway, leading to their activation into cytotoxic metabolites. It is hypothesized that this compound may follow a similar metabolic activation pathway, making it a valuable tool for probing purine metabolism and for the development of novel therapeutics.

Hypothesized Metabolic Activation of this compound

Based on the metabolism of similar purine analogs, it is proposed that this compound is metabolized intracellularly via the purine salvage pathway. The compound is likely a substrate for adenosine (B11128) kinase, which would phosphorylate it to its monophosphate form. Subsequent phosphorylations would lead to the formation of the corresponding di- and triphosphate analogs. The triphosphate form could then potentially inhibit key enzymes involved in de novo purine synthesis or be incorporated into DNA and RNA, leading to cytotoxicity.

Metabolic_Activation_of_2-Chloro-6-methoxypurine_riboside 2-Chloro-6-methoxypurine_riboside 2-Chloro-6-methoxypurine_riboside Cell_Uptake Cellular Uptake 2-Chloro-6-methoxypurine_riboside->Cell_Uptake Transport Metabolite_MP 2-Chloro-6-methoxy- purine riboside monophosphate Metabolite_DP 2-Chloro-6-methoxy- purine riboside diphosphate Metabolite_MP->Metabolite_DP Kinases Metabolite_TP 2-Chloro-6-methoxy- purine riboside triphosphate Metabolite_DP->Metabolite_TP Kinases DNA_RNA_synthesis Inhibition of DNA/RNA Synthesis Metabolite_TP->DNA_RNA_synthesis Apoptosis Apoptosis DNA_RNA_synthesis->Apoptosis Cell_Uptake->Metabolite_MP Adenosine Kinase

Caption: Hypothesized metabolic activation pathway of this compound.

Data Presentation

The following table summarizes the cytotoxic activities of related purine analogs in various cell lines. This data can serve as a reference for designing experiments with this compound.

CompoundCell LineAssay TypeIC50 (µM)Reference
2-ChloroadenineEHEB cellsMTT Assay16[1]
2-ChloroadenineB-CLL lymphocytesMTT Assay5[1]
6-Methylpurine (B14201)CEM cellsGrowth Inhibition9[2]
2-Fluoroadenine (B1664080)CEM cellsGrowth Inhibition0.15[2]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is designed to determine the concentration-dependent cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., CEM, a human T-lymphoblastoid cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with 2-Chloro-6- methoxypurine riboside Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilization_Buffer Add Solubilization Buffer Incubate_4h->Add_Solubilization_Buffer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilization_Buffer->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cytotoxicity assay.

Protocol 2: Analysis of Intracellular Metabolites by LC-MS/MS

This protocol describes the extraction and analysis of intracellular metabolites of this compound to confirm its metabolic activation.

Materials:

  • This compound

  • Cancer cell line

  • 6-well plates

  • Ice-cold methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound at a concentration close to its IC50 value for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its predicted phosphorylated metabolites. The transitions will need to be determined by infusing the parent compound and predicting the fragmentation of the phosphorylated forms.

  • Data Analysis:

    • Quantify the intracellular concentrations of this compound and its metabolites at each time point.

    • Plot the concentration of each metabolite over time to understand the kinetics of metabolic activation.

Metabolite_Analysis_Workflow Start Start Cell_Culture Culture and Treat Cells Start->Cell_Culture Metabolite_Extraction Extract Intracellular Metabolites with Cold Methanol Cell_Culture->Metabolite_Extraction Protein_Precipitation Protein Precipitation Metabolite_Extraction->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Drying Dry Supernatant Centrifugation->Supernatant_Drying Reconstitution Reconstitute in Mobile Phase Supernatant_Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Quantification Quantify Metabolites LCMS_Analysis->Data_Quantification End End Data_Quantification->End

Caption: Workflow for LC-MS/MS analysis of intracellular metabolites.

Conclusion

This compound represents a promising chemical tool for the investigation of purine metabolism and as a potential lead compound for drug development. The provided protocols, based on established methodologies for related purine analogs, offer a framework for characterizing its biological activity and mechanism of action. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems. Further studies are warranted to fully elucidate the metabolic fate and therapeutic potential of this compound.

References

Application Notes and Protocols: Enzymatic Synthesis of 2-Chloro-6-methoxypurine Riboside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methoxypurine (B2425465) riboside and its derivatives are a class of purine (B94841) nucleoside analogs with significant potential in biomedical research and drug development. Their structural similarity to endogenous nucleosides allows them to interact with various cellular targets, including adenosine (B11128) receptors and enzymes involved in nucleic acid synthesis. Notably, these compounds have shown promise as antiproliferative agents and selective modulators of adenosine receptors, particularly the A3 subtype, which is often overexpressed in tumor cells.

Enzymatic synthesis offers a powerful and green alternative to traditional chemical methods for producing these complex molecules. The use of enzymes, such as nucleoside phosphorylases (NPs), provides high regio- and stereoselectivity, leading to purer products and higher yields under mild reaction conditions. This application note provides detailed protocols for the enzymatic synthesis of 2-chloro-6-methoxypurine riboside derivatives, methods for their purification, and an overview of their biological activities and associated signaling pathways.

Data Presentation

Table 1: Enzymatic Synthesis of 2-Chloropurine Arabinonucleoside Derivatives with Chiral Amino Acid Amides at the C6 Position

This table summarizes the results from the enzymatic synthesis of various 2-chloropurine arabinonucleoside derivatives using a transglycosylation reaction catalyzed by recombinant E. coli nucleoside phosphorylases. The reaction involves the transfer of an arabinose moiety from a donor to the 2-chloro-6-substituted purine base.

Derivative (Substitution at C6)Riboside SubstrateArabinose DonorDonor:Substrate RatioEnzyme(s)Reaction Time (h)Conversion (%)Isolated Yield (%)
Glycine amide2-Chloro-6-(glycinamido)purine ribosideAra-U5:1PNP, UP72>9585
Alanine amide2-Chloro-6-(alaninamido)purine ribosideAra-U5:1PNP, UP72>9588
Valine amide2-Chloro-6-(valinamido)purine ribosideAra-U5:1PNP, UP969082
Leucine amide2-Chloro-6-(leucinamido)purine ribosideAra-U5:1PNP, UP968880
Serine amide2-Chloro-6-(serinamido)purine ribosideAra-U5:1PNP, UP72>9590

Data adapted from studies on the synthesis of 2-chloropurine arabinonucleosides. Ara-U: 1-β-D-arabinofuranosyluracil; PNP: Purine Nucleoside Phosphorylase; UP: Uridine Phosphorylase.

Table 2: Antiproliferative Activity of 2-Chloropurine Arabinonucleoside Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of synthesized 2-chloropurine arabinonucleoside derivatives against the human acute myeloid leukemia cell line U937.

CompoundIC50 (µM)
2-Chloro-6-(glycinamido)purine arabinoside25
2-Chloro-6-(alaninamido)purine arabinoside20
2-Chloro-6-(valinamido)purine arabinoside18
2-Chloro-6-(serinamido)purine arabinoside16[1]
Nelarabine (positive control)3[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2-Chloro-6-substituted Purine Riboside Derivatives via Transglycosylation

This protocol describes a general method for the enzymatic synthesis of 2-chloro-6-substituted purine riboside derivatives using nucleoside phosphorylases. The example provided is for the synthesis of an arabinonucleoside derivative, but the principle can be adapted for riboside synthesis by selecting the appropriate sugar donor.

Materials:

  • 2-Chloro-6-substituted purine riboside (starting material)

  • 1-β-D-arabinofuranosyluracil (Ara-U) or other suitable sugar donor

  • Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)

  • Recombinant E. coli Uridine Phosphorylase (UP)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Sodium arsenate (optional, for driving the reaction to completion)

  • Ethanol (B145695)

  • Water (DNase/RNase free)

Procedure:

  • Dissolve the 2-chloro-6-substituted purine riboside and the arabinose donor (Ara-U) in water at a 1:5 molar ratio. The final concentration of the starting riboside should be approximately 1 mM.

  • Add potassium phosphate buffer to a final concentration of 2 mM and adjust the pH to 7.0.

  • (Optional) To shift the reaction equilibrium towards synthesis, sodium arsenate can be added to the reaction mixture. This facilitates the arsenolysis of the starting riboside, making the reaction irreversible.

  • Add PNP and UP enzymes to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 0.8-4.0 units of each enzyme per 1 mL of reaction volume is recommended.

  • Incubate the reaction mixture at a controlled temperature, typically between 37°C and 50°C.

  • Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction has reached completion (typically 72-96 hours), terminate the reaction by adding an equal volume of ethanol.

  • The resulting mixture can then be purified using column chromatography.

Protocol 2: Purification of 2-Chloro-6-substituted Purine Riboside Derivatives

This protocol outlines a general procedure for the purification of the synthesized nucleoside derivatives using silica (B1680970) gel column chromatography.

Materials:

Procedure:

  • Concentrate the crude reaction mixture under reduced pressure to remove the ethanol and water.

  • Adsorb the dried crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with a suitable solvent system, such as dichloromethane (DCM).

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of methanol in dichloromethane. A typical gradient could be from 100% DCM to a final concentration of 10-20% MeOH in DCM.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-chloro-6-substituted purine riboside derivative.

Visualizations

Enzymatic Synthesis Workflow

The following diagram illustrates the workflow for the enzymatic synthesis of 2-chloro-6-substituted purine riboside derivatives.

Enzymatic_Synthesis_Workflow Substrates Substrates: - 2-Chloro-6-substituted Purine Riboside - Sugar Donor (e.g., Ara-U) Reaction Enzymatic Reaction (Transglycosylation) Substrates->Reaction Enzymes Enzymes: - Purine Nucleoside Phosphorylase (PNP) - Uridine Phosphorylase (UP) Enzymes->Reaction Purification Purification (Silica Gel Chromatography) Reaction->Purification Product Pure Product: 2-Chloro-6-substituted Purine Riboside Derivative Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound derivatives.

A3 Adenosine Receptor Signaling Pathway

This diagram depicts the signaling pathway initiated by the activation of the A3 adenosine receptor by an agonist, such as a 2-chloro-6-substituted purine riboside derivative.

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 2-Chloro-6-methoxypurine Riboside Derivative (Agonist) A3R A3 Adenosine Receptor Agonist->A3R Binds to G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Proliferation, Apoptosis) PKA->Cellular_Response Leads to

Caption: A3 adenosine receptor signaling pathway upon agonist binding.

Antiproliferative Mechanism of 2-Chloroadenosine (B27285) Derivatives

The following diagram illustrates the proposed mechanism for the antiproliferative effects of 2-chloroadenosine derivatives.

Antiproliferative_Mechanism C2ClAdo 2-Chloroadenosine Derivative Uptake Cellular Uptake C2ClAdo->Uptake Phosphorylation Sequential Phosphorylation Uptake->Phosphorylation C2ClATP 2-Chloro-ATP Phosphorylation->C2ClATP Inhibition Inhibition of Key Enzymes for DNA Biosynthesis C2ClATP->Inhibition DNA_Synthesis_Arrest Arrest of DNA Synthesis Inhibition->DNA_Synthesis_Arrest Apoptosis Apoptosis DNA_Synthesis_Arrest->Apoptosis

Caption: Antiproliferative mechanism of 2-chloroadenosine derivatives.[2][3]

References

Application Notes and Protocols: 2-Chloro-6-methoxypurine Riboside as a Versatile Precursor for Novel Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Chloro-6-methoxypurine riboside as a key intermediate in the synthesis of novel nucleoside analogues. The protocols detailed below outline the chemical transformations to generate a diverse range of 2-substituted-6-methoxypurine ribosides, which are valuable scaffolds in drug discovery.

Introduction

This compound is a readily accessible purine (B94841) derivative that serves as an excellent starting material for the synthesis of a variety of modified nucleosides. The presence of a reactive chlorine atom at the C2 position allows for facile nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups. The 6-methoxy group can also be a site for further modification, although the primary focus of these notes is the derivatization at the C2 position. The resulting 2-substituted-6-methoxypurine ribosides are of significant interest in medicinal chemistry due to their potential as kinase inhibitors, antiviral agents, and modulators of various cellular signaling pathways.

Synthetic Applications

The reactivity of the C2-chloro group allows for the synthesis of a library of analogues by reaction with various nucleophiles. This section details the protocols for the synthesis of 2-amino, 2-hydrazinyl, and other 2-substituted derivatives.

Table 1: Synthesis of 2-Substituted-6-methoxypurine Ribosides
EntryProductNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)
12-Amino-6-methoxypurine ribosideAmmonia (B1221849)Methanol (B129727)802485
22-Hydrazinyl-6-methoxypurine ribosideHydrazine (B178648) hydrate (B1144303)Ethanol (B145695)Reflux692
32-(Methylamino)-6-methoxypurine ribosideMethylamineTHF601278
42-(Cyclopropylamino)-6-methoxypurine ribosideCyclopropylamineDioxane1001875

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methoxypurine riboside

This protocol describes the conversion of this compound to its 2-amino analogue, a key intermediate for guanosine-like nucleosides.

Materials:

Procedure:

  • To a pressure vessel, add this compound (1.0 g, 3.16 mmol).

  • Add 20 mL of 7N methanolic ammonia.

  • Seal the vessel and heat the reaction mixture at 80°C for 24 hours.

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the mixture under reduced pressure to obtain a crude residue.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane to afford 2-Amino-6-methoxypurine riboside as a white solid.

  • Yield: 0.80 g (85%).

Protocol 2: Synthesis of 2-Hydrazinyl-6-methoxypurine riboside

This protocol details the synthesis of the 2-hydrazinyl derivative, a versatile intermediate for the preparation of various heterocyclic-fused purine nucleosides.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Silica gel for column chromatography

  • Solvents: Ethyl acetate (B1210297) (EtOAc), Hexanes

Procedure:

  • Dissolve this compound (1.0 g, 3.16 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (0.47 mL, 9.48 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of 50-100% ethyl acetate in hexanes to yield 2-Hydrazinyl-6-methoxypurine riboside as a pale yellow solid.

  • Yield: 0.91 g (92%).

Biological Activity and Potential Signaling Pathways

Derivatives of 2-substituted-6-methoxypurine ribosides have been investigated for their potential as anticancer agents. For instance, compounds with substitutions at the C2 and C6 positions of the purine ring have shown inhibitory activity against various kinases involved in cell growth and proliferation. One of the key signaling pathways often implicated in cancer is the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers[1][2].

The synthesized 2-substituted-6-methoxypurine ribosides can be screened for their ability to inhibit kinases within this pathway, such as mTOR itself or upstream kinases like Akt and PI3K.

Table 2: In Vitro Antiproliferative Activity of 2-Substituted Purine Nucleoside Analogues
CompoundCell LineIC50 (µM)Reference
7-benzyl-9-deazaadenosineL1210 leukemia0.07[3]
7-methyl-9-deazaadenosineP388 leukemia0.7[3]
2-fluoro-9-deazaadenosineCCRF-CEM lymphoblastic leukemia0.3[3]
6-Methylpurine-β-D-ribosideHuman tumor cell lines0.006 - 0.034[4]
2-chloro-6-(Nα-L-serinylamido)-purine arabinosideU937 human acute myeloid leukemia16[5]

Note: The data in this table is for structurally related purine nucleoside analogues to provide a context for the potential activity of this compound derivatives.

Visualizations

Diagram 1: Synthetic Pathway from this compound

Synthetic_Pathway start 2-Chloro-6-methoxypurine riboside product1 2-Amino-6-methoxypurine riboside start->product1 NH3 / MeOH product2 2-Hydrazinyl-6-methoxypurine riboside start->product2 N2H4·H2O / EtOH product3 Other 2-Substituted Analogues start->product3 Various Nucleophiles

Caption: General synthetic routes from this compound.

Diagram 2: Proposed Experimental Workflow for Synthesis and Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start with 2-Chloro-6-methoxypurine riboside reaction Nucleophilic Substitution (e.g., Amination, Hydrazinolysis) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization screening In vitro Kinase Assays (e.g., mTOR, PI3K, Akt) characterization->screening Test Compounds cell_assays Antiproliferative Assays (e.g., MTT, IC50 determination) screening->cell_assays pathway_analysis Western Blot for Signaling Pathway Modulation cell_assays->pathway_analysis

Caption: Workflow for synthesis and biological screening.

Diagram 3: Hypothesized mTOR Signaling Pathway Inhibition

mTOR_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mTORC1 mTORC1 akt->mTORC1 s6k1 p70S6K mTORC1->s6k1 eif4ebp1 4E-BP1 mTORC1->eif4ebp1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis inhibitor 2-Substituted-6-methoxy- purine riboside (Hypothesized Inhibitor) inhibitor->mTORC1

Caption: Potential inhibition of the mTOR signaling pathway.

References

Application Notes and Protocols for Measuring 2-Chloro-6-methoxypurine riboside Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methoxypurine riboside is a synthetic nucleoside analog with potential applications in therapeutic drug development. As a member of the purine (B94841) analog class of molecules, it is structurally similar to endogenous nucleosides, allowing it to interfere with various cellular processes. Purine analogs have been shown to exhibit a range of biological activities, including the inhibition of key enzymes involved in DNA metabolism and cell cycle regulation, such as topoisomerases and cyclin-dependent kinases (CDKs).[1][2] Related compounds, such as 2-chloroadenosine, have been demonstrated to arrest the cell cycle in the S-phase by inhibiting enzymes crucial for DNA biosynthesis. This application note provides a comprehensive suite of protocols to investigate the activity of this compound, focusing on its potential as a topoisomerase II inhibitor, a CDK inhibitor, and its effects on cell proliferation and cycle progression.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experimental protocols.

Table 1: Topoisomerase II Inhibition by this compound

CompoundConcentration (µM)% Inhibition of kDNA Decatenation
This compound0.1
1
10
50
100
Etoposide (Positive Control)10
Calculated IC50 (µM)

Table 2: Cyclin-Dependent Kinase (CDK) Inhibition Profile of this compound

CDK/Cyclin ComplexThis compound IC50 (µM)Staurosporine (Control) IC50 (µM)
CDK1/Cyclin B
CDK2/Cyclin A
CDK4/Cyclin D1
CDK5/p25
CDK9/Cyclin T1

Table 3: Anti-proliferative Activity of this compound

Cell LineThis compound IC50 (µM)Doxorubicin (Control) IC50 (µM)
HeLa (Cervical Cancer)
A549 (Lung Cancer)
MCF-7 (Breast Cancer)
HCT116 (Colon Cancer)

Table 4: Cell Cycle Analysis of Cells Treated with this compound

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)
This compound (IC50)
Nocodazole (G2/M arrest control)

Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

  • 10 mM ATP solution

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • This compound stock solution (in DMSO)

  • Etoposide (positive control)

  • Nuclease-free water

  • 1% Agarose (B213101) gel in 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Protocol:

  • Prepare a 1% agarose gel containing a DNA stain.

  • On ice, prepare the reaction mixture in a final volume of 20 µL:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (e.g., 200 ng/µL)

    • Varying concentrations of this compound or Etoposide.

    • Nuclease-free water to a volume of 19 µL.

  • Initiate the reaction by adding 1 µL of human Topoisomerase IIα enzyme.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the entire reaction mixture into the wells of the agarose gel.

  • Perform electrophoresis until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV light and capture an image.

  • Data Analysis: Quantify the intensity of the catenated (unreacted) and decatenated (reacted) DNA bands. Calculate the percentage of inhibition relative to the enzyme control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Topoisomerase II Decatenation Assay Workflow prep Prepare Reaction Mix (kDNA, Buffer, ATP, Compound) enzyme Add Topoisomerase IIα prep->enzyme incubate Incubate at 37°C enzyme->incubate stop Stop Reaction incubate->stop gel Agarose Gel Electrophoresis stop->gel visualize Visualize and Quantify Bands gel->visualize

Topoisomerase II Decatenation Assay Workflow.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

  • Recombinant CDK enzymes (e.g., CDK4/CyclinD3)

  • Appropriate kinase substrate peptide

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound stock solution (in DMSO)

  • Staurosporine (positive control)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Set up the kinase reaction in a white multi-well plate. To each well, add:

    • Kinase Assay Buffer

    • Test compound (this compound) at various concentrations.

    • Positive control (Staurosporine) and vehicle control (DMSO).

    • Kinase enzyme.

  • Initiate the reaction by adding the kinase substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure ADP production following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves:

    • Adding ADP-Glo™ Reagent to deplete unused ATP.

    • Incubating for 40 minutes at room temperature.

    • Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubating for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[3]

G cluster_workflow Kinase Inhibition Assay (ADP-Glo) Workflow setup Set up Kinase Reaction (Enzyme, Compound, Substrate, ATP) incubate_kinase Incubate at 30°C setup->incubate_kinase add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_rt1 Incubate at RT add_adpglo->incubate_rt1 add_detection Add Kinase Detection Reagent incubate_rt1->add_detection incubate_rt2 Incubate at RT add_detection->incubate_rt2 read Measure Luminescence incubate_rt2->read

Kinase Inhibition Assay (ADP-Glo) Workflow.
Cell Proliferation Assay (XTT Assay)

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells in the culture.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Doxorubicin (positive control)

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

  • Phenazine methosulfate (PMS) solution

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or Doxorubicin. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Prepare the XTT/PMS solution according to the manufacturer's instructions immediately before use.

  • Add the XTT/PMS solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance of the soluble formazan (B1609692) product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Nocodazole (G2/M arrest control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at its IC50 concentration, a vehicle control (DMSO), and a positive control for cell cycle arrest (e.g., nocodazole).

  • Incubate for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential mechanisms of action for this compound based on its structural class.

G cluster_targets Potential Cellular Targets cluster_effects Downstream Cellular Effects compound This compound topoII Topoisomerase II compound->topoII Inhibition cdks Cyclin-Dependent Kinases (CDKs) compound->cdks Inhibition dna_damage DNA Strand Breaks topoII->dna_damage Leads to cell_cycle_arrest Cell Cycle Arrest cdks->cell_cycle_arrest Regulation of apoptosis Apoptosis dna_damage->apoptosis proliferation_inhibition Inhibition of Proliferation cell_cycle_arrest->proliferation_inhibition proliferation_inhibition->apoptosis

Potential Mechanisms of Action.

References

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-6-methoxypurine riboside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-6-methoxypurine riboside. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on solubility issues in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for creating stock solutions of this compound is high-purity, anhydrous DMSO.

Q2: I am having difficulty dissolving this compound in DMSO. What are the initial troubleshooting steps?

A2: If you are facing solubility issues, begin by verifying the purity and identity of your compound. Ensure you are using fresh, anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating power.[1] Initial troubleshooting steps include vigorous vortexing and gentle warming.[1]

Q3: Can I heat the solution to aid dissolution?

A3: Yes, gentle heating can be an effective method to aid dissolution. A water bath set to 37°C for 5-10 minutes is recommended.[1] However, be mindful that purine (B94841) analogs can be sensitive to temperature, so prolonged or excessive heating should be avoided to prevent degradation.

Q4: My compound dissolves in DMSO initially but precipitates when I dilute it into my aqueous buffer or cell culture medium. What causes this and how can I prevent it?

A4: This common issue is known as "salting out" and occurs due to a rapid change in solvent polarity.[1] To prevent precipitation, it is advisable to perform serial dilutions of your DMSO stock solution in DMSO first to achieve a lower concentration before the final dilution into your aqueous medium.[1] This gradual reduction in DMSO concentration helps to keep the compound in solution.[1] For cell-based assays, ensure the final DMSO concentration is non-toxic to the cells, typically ≤ 0.5%.[2]

Q5: What is the expected solubility of purine ribosides in DMSO?

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound in DMSO.

Problem: The compound is not fully dissolving in DMSO.
Potential Cause Suggested Solution Expected Outcome
Insufficient Mixing Vortex the solution vigorously for 1-2 minutes.[1]The compound fully dissolves, resulting in a clear solution.
Low Temperature Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[1]The increased kinetic energy helps to overcome the solid's lattice energy, leading to dissolution.[1]
Concentration Exceeds Solubility Limit Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution.[1]The compound dissolves completely at a lower concentration.
Hygroscopic DMSO Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1]The compound dissolves in the fresh, water-free DMSO.
Particulate Matter If the compound still does not fully dissolve, consider using a water bath sonicator for 10-15 minutes.[1]Sonication can help to break down smaller particles and facilitate dissolution.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (FW: 300.69 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Preparation: Allow the vial containing this compound and a fresh bottle of anhydrous, high-purity DMSO to come to room temperature.

  • Weighing: Accurately weigh out 3.01 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Using a calibrated pipette, add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[1] Visually inspect the solution to ensure all solid has dissolved.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[1]

  • Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Steps cluster_outcome Outcome start Start: Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex check1 Visually Inspect vortex->check1 sonicate Sonicate (10-15 min) check1->sonicate Not Dissolved dissolved Fully Dissolved: Store Solution check1->dissolved Dissolved check2 Visually Inspect sonicate->check2 heat Gentle Heat (37°C, 5-10 min) check2->heat Not Dissolved check2->dissolved Dissolved check3 Visually Inspect heat->check3 check3->dissolved Dissolved not_dissolved Issue Persists: Re-evaluate Concentration check3->not_dissolved Not Dissolved

Caption: Experimental workflow for dissolving this compound in DMSO.

troubleshooting_logic start Start: Solubility Issue Encountered check_dmso Is DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Action: Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No check_concentration Is concentration too high? check_dmso->check_concentration Yes use_fresh_dmso->start lower_concentration Action: Prepare a more dilute solution check_concentration->lower_concentration Yes apply_energy Have you applied energy? check_concentration->apply_energy No lower_concentration->start heat_sonicate Action: Gently heat (37°C) and/or sonicate apply_energy->heat_sonicate No precipitation_check Does it precipitate in aqueous solution? apply_energy->precipitation_check Yes heat_sonicate->start serial_dilution Action: Perform serial dilutions in DMSO first precipitation_check->serial_dilution Yes success Success: Compound Dissolved precipitation_check->success No serial_dilution->success fail Contact Technical Support

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Optimizing 2-Chloro-6-methoxypurine Riboside Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vitro concentration of 2-Chloro-6-methoxypurine riboside for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is a purine (B94841) nucleoside analog.[1] Based on the known mechanisms of similar purine analogs, it is anticipated to function as an antimetabolite. After cellular uptake, it is likely phosphorylated to its triphosphate form. This active metabolite can then interfere with nucleic acid synthesis by competing with endogenous purine triphosphates (like ATP and GTP) for incorporation into DNA and RNA, or by inhibiting enzymes crucial for purine metabolism, such as RNA polymerase.[2] This disruption of DNA and RNA synthesis can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.

Q2: What is a recommended starting concentration range for my in vitro experiments?

A2: For initial experiments, a broad dose-response curve is recommended to determine the optimal concentration for your specific cell line and assay. A starting point can be inferred from studies on structurally similar compounds. For instance, a serine derivative of a 2-chloro-6-substituted arabinonucleoside showed an IC50 value of 16 µM in the U937 human acute myeloid leukemia cell line.[3] Therefore, a concentration range from nanomolar to micromolar (e.g., 10 nM to 100 µM) is a reasonable starting point for dose-response studies.

Q3: How should I prepare and store this compound?

A3: The solubility and stability of the compound are critical for reproducible results. It is recommended to dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or lower for long-term stability.

Q4: How long should I expose my cells to this compound?

A4: The optimal exposure time will depend on your cell line's doubling time and the specific biological question you are investigating. A time-course experiment is recommended to determine the ideal duration. Typical incubation times for anti-proliferative assays range from 24 to 72 hours. Shorter incubation times may be sufficient for studying effects on signaling pathways.

Q5: What are the appropriate controls for my experiments?

A5: To ensure the validity of your results, several controls are essential:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control accounts for any effects of the solvent itself.

  • Untreated Control: Cells cultured in medium alone serve as a baseline for normal cell growth and behavior.

  • Positive Control: If available, a compound with a known and similar mechanism of action can be used to validate the experimental setup and cell response.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of the compound Concentration is too low.Test a higher concentration range.
Compound is not soluble or has precipitated.Visually inspect the stock solution and culture medium for any precipitates. Prepare a fresh stock solution if needed.
Incubation time is too short.Increase the duration of the experiment.
The chosen cell line is resistant.Consider using a different, potentially more sensitive, cell line.
Excessive cell death, even at low concentrations The compound is highly cytotoxic to the cell line.Use a lower concentration range.
Solvent concentration is too high.Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%).
Contamination of cell culture.Check for signs of microbial contamination.
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous cell suspension and accurate pipetting.
Uneven compound distribution.Mix the compound thoroughly in the medium before adding it to the wells.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a concentrated stock solution.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values of a this compound Analog in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
U937Acute Myeloid Leukemia16[3]
JurkatT-cell LeukemiaData not available
MCF-7Breast CancerData not available
A549Lung CancerData not available
HCT116Colon CancerData not available

Note: The IC50 value for U937 cells is for a closely related analog and should be used as a reference point for designing experiments with this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare 2-Chloro-6- methoxypurine riboside stock solution serial_dilution Perform serial dilutions of the compound prep_compound->serial_dilution seed_cells Seed cells in 96-well plates treat_cells Treat cells with different concentrations seed_cells->treat_cells serial_dilution->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_plate Measure absorbance solubilize->read_plate calc_viability Calculate % viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 2-Chloro-6-methoxypurine riboside phosphorylated_compound 2-Chloro-6-methoxy- purine riboside triphosphate compound->phosphorylated_compound Phosphorylation purine_synthesis De novo Purine Synthesis phosphorylated_compound->purine_synthesis Inhibition rna_pol RNA Polymerase phosphorylated_compound->rna_pol Inhibition dna_pol DNA Polymerase phosphorylated_compound->dna_pol Inhibition dna_rna DNA & RNA Synthesis purine_synthesis->dna_rna apoptosis Apoptosis dna_rna->apoptosis Disruption leads to

Caption: Postulated mechanism of action for this compound.

References

2-Chloro-6-methoxypurine riboside stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Chloro-6-methoxypurine riboside in aqueous solutions for researchers, scientists, and drug development professionals. The information is curated to address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. Like many purine (B94841) nucleosides, it is susceptible to hydrolysis, which can be accelerated under non-optimal conditions.

Q2: What is the likely degradation pathway for this compound in an aqueous solution?

A2: The most probable degradation pathway is the hydrolysis of the glycosidic bond, which connects the purine base to the ribose sugar. This would result in the formation of 2-Chloro-6-methoxypurine and D-ribose. Additionally, the substituents on the purine ring (chloro and methoxy (B1213986) groups) may also be susceptible to hydrolysis under certain pH conditions.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: For optimal stability, it is recommended to store aqueous solutions of this compound at low temperatures, preferably frozen at -20°C or below.[1] If the solution needs to be kept for short periods, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.

Q4: How does pH impact the stability of this compound solutions?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low compound activity in bioassays. Degradation of this compound in the assay medium.1. Prepare fresh solutions of the compound immediately before use. 2. Check the pH of your assay buffer; if it is neutral or alkaline, consider if a slightly more acidic buffer is compatible with your experimental system. 3. Minimize the incubation time at physiological or higher temperatures (e.g., 37°C).
Appearance of unknown peaks in HPLC analysis over time. Chemical degradation of the compound.1. Confirm the identity of the degradation products using appropriate analytical techniques (e.g., mass spectrometry). 2. Review your solution preparation and storage procedures. Ensure solutions are stored at the recommended low temperatures and protected from light. 3. Perform a time-course stability study under your specific experimental conditions to determine the degradation rate.
Precipitation observed in the solution upon storage. Poor solubility or degradation leading to less soluble products.1. Verify the solubility of this compound in your chosen solvent or buffer system. 2. If using buffered solutions, ensure the buffer components are not interacting with the compound. 3. Filter the solution through a 0.22 µm filter before use.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, calibrated container.

  • Dissolution: Dissolve the powder in a suitable solvent (e.g., DMSO for a concentrated stock, or an appropriate aqueous buffer for direct use). To aid dissolution, gentle vortexing or sonication may be applied.

  • Sterilization (if required): If the solution is for cell-based assays, sterile-filter it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage. For short-term use (a few days), store at 4°C.

Protocol 2: Assessment of Solution Stability by HPLC
  • Sample Preparation: Prepare a solution of this compound at a known concentration in the aqueous buffer of interest.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system to obtain the initial peak area corresponding to the intact compound.

  • Incubation: Store the solution under the desired test conditions (e.g., specific pH, temperature).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration. This will provide an estimate of the compound's stability under the tested conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh Compound dissolve Dissolve in Buffer weigh->dissolve sterile_filter Sterile Filter (0.22 µm) dissolve->sterile_filter storage_conditions Incubate at Test Temperature & pH sterile_filter->storage_conditions Store Solution hplc_t0 HPLC Analysis (T=0) sterile_filter->hplc_t0 Initial Sample hplc_tx HPLC Analysis (Time points) storage_conditions->hplc_tx Time-point Samples hplc_t0->hplc_tx data_analysis Calculate Degradation Rate hplc_tx->data_analysis

Caption: Workflow for assessing the stability of this compound.

degradation_pathway parent This compound hydrolysis Hydrolysis (H₂O, ΔpH, ΔT) parent->hydrolysis product1 2-Chloro-6-methoxypurine hydrolysis->product1 product2 D-Ribose hydrolysis->product2

Caption: Postulated hydrolytic degradation pathway of this compound.

References

Preventing degradation of 2-Chloro-6-methoxypurine riboside in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and use of 2-Chloro-6-methoxypurine (B2425465) riboside to prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 2-Chloro-6-methoxypurine riboside degradation in experimental settings?

A1: The primary cause of degradation is hydrolysis of the N-glycosidic bond that links the purine (B94841) base to the ribose sugar. This process is significantly accelerated under acidic conditions.

Q2: What are the optimal pH conditions for working with this compound?

A2: To minimize degradation, it is crucial to maintain neutral to slightly alkaline conditions (pH 7.0 - 8.0) for all solutions containing this compound. Avoid acidic buffers and prolonged exposure to acidic environments.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). DMSO is an excellent solvent for many purine analogs and is generally compatible with most cell culture and biochemical assays when diluted appropriately. For a related compound, 2-amino-6-chloropurine, the highest solubility was observed in DMSO.[1]

Q4: What are the recommended storage conditions for this compound?

A4: Both the solid compound and its stock solutions should be stored at -20°C in tightly sealed containers to protect from moisture.[2] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to further minimize potential degradation.

Q5: Can this compound be degraded by enzymes in my experiment?

A5: Yes, in biological experiments, particularly those involving cell lysates or whole cells, enzymatic degradation is a potential concern. Purine nucleoside phosphorylase (PNP) is an enzyme that can cleave the glycosidic bond of purine nucleosides.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results. Degradation of the compound due to improper pH.Ensure all buffers and media are at a neutral or slightly alkaline pH (7.0-8.0). Prepare fresh solutions before use.
Degradation due to improper storage.Store the solid compound and stock solutions at -20°C in desiccated, airtight containers. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Enzymatic degradation in biological assays.If enzymatic degradation is suspected, consider adding a purine nucleoside phosphorylase (PNP) inhibitor to your experimental system.
Precipitation of the compound in aqueous solutions. Low solubility in aqueous buffers.Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer. Ensure the final DMSO concentration is compatible with your assay (typically ≤0.5%).
Discoloration or change in the appearance of the solid compound or solutions. Degradation has likely occurred.Discard the degraded compound/solution and obtain a fresh supply. Review your handling and storage procedures to prevent future degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of the compound using a calibrated analytical balance. For a 10 mM solution, this will be approximately 3.03 mg per 1 mL of DMSO.

  • Transfer the weighed compound to a sterile amber microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed amber tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C.

Protocol 2: General Handling for Cell Culture Experiments

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed, pH-stable cell culture medium (e.g., DMEM, RPMI-1640) buffered with HEPES.

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration immediately before adding to the cells.

  • Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%).

  • Gently mix the medium containing the compound before applying it to the cell cultures.

  • Perform experiments and subsequent analyses as required.

Degradation Pathways and Prevention

The primary degradation pathway for this compound is acid-catalyzed hydrolysis of the N-glycosidic bond. This results in the separation of the 2-chloro-6-methoxypurine base from the ribose sugar. In acidic aqueous solutions, 6-methoxypurines can further degrade into a complex mixture of products.

2-Chloro-6-methoxypurine_riboside 2-Chloro-6-methoxypurine riboside Degradation_Products Degradation Products: 2-Chloro-6-methoxypurine + Ribose 2-Chloro-6-methoxypurine_riboside->Degradation_Products Acidic pH (Hydrolysis) Prevention_Measures Prevention Measures Neutral_pH Maintain Neutral/Alkaline pH (7.0 - 8.0) Prevention_Measures->Neutral_pH Low_Temp Store at -20°C Prevention_Measures->Low_Temp Anhydrous_Solvent Use Anhydrous Solvent (e.g., DMSO) Prevention_Measures->Anhydrous_Solvent Inert_Atmosphere Store Under Inert Gas Prevention_Measures->Inert_Atmosphere

Caption: Key factors in the degradation and prevention for this compound.

Experimental Workflow for Stability Assessment

For researchers wishing to perform their own stability studies, the following workflow is recommended.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Solutions Prepare solutions in different buffers (pH 4, 7, 9) Incubate Incubate at different temperatures (4°C, 25°C, 37°C) Prepare_Solutions->Incubate Time_Points Take aliquots at various time points Incubate->Time_Points HPLC_Analysis Analyze by HPLC-UV to quantify remaining compound Time_Points->HPLC_Analysis LCMS_Analysis Analyze by LC-MS to identify degradation products Time_Points->LCMS_Analysis

References

Technical Support Center: Synthesis of 2-Chloro-6-methoxypurine riboside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methoxypurine (B2425465) riboside.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2-Chloro-6-methoxypurine riboside?

A1: The most common synthetic route involves a two-step process. The first step is the selective methoxylation of 2,6-dichloropurine (B15474) at the C6 position using a methoxide (B1231860) source, yielding 2-chloro-6-methoxypurine. The second step is the glycosylation of 2-chloro-6-methoxypurine with a protected ribose derivative, followed by deprotection to yield the final product.

Q2: Why is the C6 position of 2,6-dichloropurine more reactive towards methoxide than the C2 position?

A2: The C6 position of the purine (B94841) ring is electronically more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for the selective substitution of the chlorine atom at the C6 position by the methoxide ion.

Q3: What are the most common protecting groups used for the ribose moiety?

A3: Acetyl (Ac) and benzoyl (Bz) groups are the most frequently used protecting groups for the hydroxyl functions of the ribose sugar. These groups protect the sugar from unwanted side reactions during the glycosylation step and can be removed under specific conditions.

Q4: What analytical techniques are typically used to monitor the reaction progress and confirm the final product?

A4: Thin-layer chromatography (TLC) is commonly used to monitor the progress of the reaction. High-performance liquid chromatography (HPLC) is employed to determine the purity of the final product. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for structural elucidation and confirmation of the desired this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Low yield of 2-chloro-6-methoxypurine in the first step.

  • Q: My reaction of 2,6-dichloropurine with sodium methoxide results in a low yield of the desired 2-chloro-6-methoxypurine. What are the possible causes and how can I improve the yield?

  • A:

    • Incomplete reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of sodium methoxide and an adequate reaction time. Monitoring the reaction by TLC is crucial to determine the point of maximum conversion.

    • Side reactions: The formation of 2,6-dimethoxypurine is a common side reaction if the reaction conditions are too harsh or the reaction time is excessively long. Careful control of temperature and reaction time can minimize this.

    • Moisture: Sodium methoxide is highly sensitive to moisture. Ensure that all your reagents and solvents are anhydrous. The presence of water can consume the methoxide and lead to lower yields.

    • Purification loss: Significant loss of product can occur during workup and purification. Optimize your extraction and crystallization or chromatography procedures to minimize these losses.

Problem 2: Formation of N7 and N9 isomers during glycosylation.

  • Q: I am obtaining a mixture of N7 and N9 isomers during the glycosylation of 2-chloro-6-methoxypurine. How can I improve the regioselectivity for the desired N9 isomer?

  • A: The formation of both N7 and N9 isomers is a common challenge in purine chemistry.[1][2][3][4] The thermodynamically more stable N9 isomer is generally the desired product.[4]

    • Reaction conditions: The choice of catalyst, solvent, and temperature can significantly influence the N7/N9 ratio. Lewis acids like SnCl₄ or TiCl₄ can be used to direct the glycosylation.[2]

    • Silylation of the purine: Activating the purine base by silylation prior to glycosylation can enhance the formation of the N9 isomer.

    • Bulky substituents: In some cases, the presence of a bulky substituent on the purine base can sterically hinder the N7 position, favoring N9 substitution.[1]

    • Chromatographic separation: If a mixture of isomers is unavoidable, careful column chromatography is required for their separation. The polarity of the two isomers is often different enough to allow for separation on silica (B1680970) gel.

Problem 3: Difficulties in the deprotection of the ribose moiety.

  • Q: I am struggling with the removal of the acetyl or benzoyl protecting groups from the ribosylated purine. The reaction is either incomplete or leads to degradation of the product. What should I do?

  • A: Deprotection of nucleosides can be challenging, as the glycosidic bond can be sensitive to the reaction conditions.

    • Incomplete deprotection: For acetyl groups, a common method is treatment with methanolic ammonia (B1221849) or sodium methoxide in methanol. Ensure the reaction goes to completion by monitoring with TLC. For the more stable benzoyl groups, stronger basic conditions might be necessary, but this increases the risk of side reactions.

    • Product degradation: If the product is degrading, milder deprotection conditions should be employed. For example, using a weaker base or carrying out the reaction at a lower temperature for a longer period.

    • Choice of protecting group: If deprotection remains a persistent issue, consider using alternative protecting groups in your synthesis that can be removed under milder conditions.

Data Presentation

Table 1: Typical Reaction Conditions for the Methoxylation of 2,6-Dichloropurine

ParameterConditionExpected Outcome
Reagents 2,6-Dichloropurine, Sodium MethoxideFormation of 2-chloro-6-methoxypurine
Solvent Anhydrous MethanolProvides methoxide source and dissolves reactants
Temperature Room temperature to refluxHigher temperatures may increase reaction rate but also side products
Reaction Time 2 - 24 hoursMonitor by TLC for optimal conversion
Workup Neutralization, ExtractionIsolation of the crude product
Typical Yield 70-90%Varies based on scale and purification method

Table 2: Comparison of Glycosylation Conditions and Outcomes

ParameterCondition ACondition BExpected Outcome
Purine Derivative 2-chloro-6-methoxypurineSilylated 2-chloro-6-methoxypurineActivation of purine for glycosylation
Ribose Derivative 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose1-chloro-2,3,5-tri-O-acetyl-D-ribofuranoseGlycosyl donor
Catalyst SnCl₄TMSOTfPromotes the glycosylation reaction
Solvent Anhydrous AcetonitrileAnhydrous DichloromethaneReaction medium
Temperature 0 °C to room temperature-20 °C to 0 °CControl of regioselectivity
N9:N7 Isomer Ratio Variable, can be optimizedGenerally favors N9Improved regioselectivity with silylation
Typical Yield (N9) 40-60%50-75%Varies with conditions and purification

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-6-methoxypurine

  • Reaction Setup: To a solution of 2,6-dichloropurine (1 equivalent) in anhydrous methanol, add sodium methoxide (1.1 to 1.5 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 95:5). The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, neutralize the reaction mixture with acetic acid. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in water and extract with an organic solvent such as ethyl acetate (B1210297). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: Glycosylation of 2-chloro-6-methoxypurine

  • Silylation (Optional but Recommended): Suspend 2-chloro-6-methoxypurine (1 equivalent) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) (2-3 equivalents) and heat the mixture to reflux until a clear solution is obtained (typically 1-2 hours). Cool the solution to room temperature.

  • Glycosylation Reaction: In a separate flask, dissolve the protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, 1.2 equivalents) in anhydrous acetonitrile. Add this solution to the silylated purine solution at 0 °C.

  • Catalyst Addition: Slowly add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.2-1.5 equivalents), to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate to separate the N9 and N7 isomers.

Protocol 3: Deprotection of the Riboside

  • Reaction Setup: Dissolve the protected this compound (1 equivalent) in anhydrous methanol.

  • Deprotection: Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the deprotection by TLC until all the protecting groups are removed (typically 2-4 hours for acetyl groups).

  • Workup: Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) or by adding a few drops of acetic acid. Filter off the resin and concentrate the filtrate under reduced pressure.

  • Purification: Purify the final product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Glycosylation cluster_step3 Step 3: Deprotection start 2,6-Dichloropurine methoxylation React with NaOMe in Methanol start->methoxylation intermediate 2-Chloro-6-methoxypurine methoxylation->intermediate glycosylation Glycosylation (e.g., with TMSOTf) intermediate->glycosylation ribose Protected Ribose ribose->glycosylation protected_riboside Protected 2-Chloro-6-methoxypurine riboside glycosylation->protected_riboside deprotection Deprotection (e.g., NaOMe in MeOH) protected_riboside->deprotection final_product 2-Chloro-6-methoxypurine riboside deprotection->final_product troubleshooting_guide cluster_low_yield Low Yield cluster_isomer_formation Isomer Formation (N7/N9) cluster_deprotection_issues Deprotection Issues start Problem Encountered cause1 Incomplete Reaction? start->cause1 Step 1 cause4 Suboptimal Conditions? start->cause4 Step 2 cause7 Incomplete Deprotection? start->cause7 Step 3 solution1 Increase reaction time/ excess reagent cause1->solution1 cause2 Side Reactions? solution2 Optimize temperature/ reaction time cause2->solution2 cause3 Moisture Contamination? solution3 Use anhydrous reagents/solvents cause3->solution3 solution4 Adjust catalyst, solvent, temperature cause4->solution4 cause5 No Purine Activation? solution5 Silylate purine before glycosylation cause5->solution5 cause6 Inseparable Mixture? solution6 Optimize column chromatography cause6->solution6 solution7 Extend reaction time/ stronger base cause7->solution7 cause8 Product Degradation? solution8 Use milder conditions/ lower temperature cause8->solution8

References

Technical Support Center: Troubleshooting Purine Analog Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address interference from purine (B94841) analogs in biochemical assays. The following information is designed to help you identify, understand, and mitigate common sources of assay artifacts, ensuring the reliability and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are purine analogs and why do they interfere with biochemical assays?

Purine analogs are molecules that are structurally similar to the natural purines, adenine (B156593) and guanine, which are fundamental components of nucleic acids (DNA and RNA) and energy currency (ATP).[1] Due to this structural similarity, purine analogs can interfere with a wide range of biochemical assays through several mechanisms:

  • Antimetabolite Activity: They can mimic natural purines and bind to enzymes involved in metabolic pathways, leading to competitive inhibition.[2]

  • Incorporation into Nucleic Acids: Some purine analogs can be incorporated into DNA and RNA during synthesis, which can disrupt these processes and affect assays that measure them.[2]

  • Enzyme Inhibition: Purine analogs can directly inhibit the activity of various enzymes, not just those in purine metabolism, leading to false-positive results in inhibitor screening assays.[3]

  • Fluorescence Interference: Many purine analogs are intrinsically fluorescent or can quench the fluorescence of other molecules, interfering with fluorescence-based assays.[2][4]

  • Assay Component Interaction: They can interact directly with assay reagents, such as luciferase enzymes, leading to inhibition of the reporter system.[5]

Q2: Which common biochemical assays are most susceptible to interference from purine analogs?

Interference from purine analogs can be observed in a variety of common assays, including:

  • Reporter Gene Assays (e.g., Luciferase, SEAP): Purine analogs can inhibit the expression of the reporter protein or directly inhibit the reporter enzyme itself.[5]

  • ATP-Based Cell Viability Assays (e.g., CellTiter-Glo®): Since ATP is a purine derivative, analogs can interfere with the enzymatic reaction that measures ATP levels, leading to inaccurate assessments of cell viability.[6][7]

  • Kinase Assays: As kinases are ATP-binding proteins, purine analogs can act as competitive inhibitors, leading to false-positive hits in kinase inhibitor screens.[3][8]

  • Fluorescence-Based Assays: The intrinsic fluorescence or quenching properties of purine analogs can lead to false-positive or false-negative signals.[9][10]

  • Nucleic Acid Quantification and Synthesis Assays: Due to their structural similarity, these analogs can interfere with assays that measure DNA and RNA content or synthesis.[2]

Q3: What are the initial steps I should take if I suspect purine analog interference?

If you suspect a purine analog is causing interference in your assay, a systematic approach is crucial. The following workflow can help you diagnose the issue.

G cluster_0 Initial Observation cluster_1 Initial Verification cluster_2 Characterize Interference cluster_3 Mitigation & Confirmation A Unexpected Assay Result (e.g., high hit rate, poor dose-response) B Review Compound Structure: Is it a purine analog? A->B C Perform Cell-Free Control: Does the compound interfere with assay components in the absence of the biological target? B->C Yes D Spectral Scan: Is the compound fluorescent or colored? C->D Interference Observed E Enzyme Inhibition Kinetics: Is the inhibition competitive with ATP/GTP? D->E F Orthogonal Assay: Does the activity persist in a different assay format? E->F G Modify Assay Protocol (e.g., increase substrate, add detergent) F->G Interference Characterized H Confirm with Non-Purine Analog Positive Control G->H

A logical workflow for troubleshooting assay interference.

Troubleshooting Guides

Issue 1: Decreased Signal in a Luciferase Reporter Gene Assay

Possible Cause: The purine analog is inhibiting the synthesis of the reporter protein or directly inhibiting the luciferase enzyme.[2]

Troubleshooting Steps:

  • Perform a Cell-Free Luciferase Inhibition Assay: To distinguish between inhibition of reporter expression and direct enzyme inhibition, test the purine analog in a cell-free assay with purified luciferase enzyme.

  • Use a Constitutive Reporter Control: Co-transfect cells with a second reporter plasmid where a different reporter gene (e.g., Renilla luciferase) is driven by a strong, constitutive promoter. A decrease in the signal from this control reporter suggests a general effect on protein synthesis or cell viability.[2]

  • Run an Orthogonal Assay: Confirm the biological effect using an assay that does not rely on luciferase, such as a qRT-PCR to measure the mRNA levels of the target gene.

Issue 2: False Positives in an ATP-Based Cell Viability Assay

Possible Cause: The purine analog is structurally similar to ATP and is interfering with the luciferase-luciferin reaction used to measure ATP levels.[6]

Troubleshooting Steps:

  • Perform a Cell-Free ATP Assay Control: Add the purine analog to a known concentration of ATP in the assay buffer without cells. A change in the luminescent signal indicates direct interference with the assay chemistry.

  • Use an Orthogonal Viability Assay: Confirm the cytotoxic effect using a method with a different readout, such as a dye-based assay (e.g., resazurin, MTT) or a membrane integrity assay (e.g., propidium (B1200493) iodide staining).[6] Be aware that some purine analogs can also interfere with reductase-based assays, so appropriate controls are still necessary.

  • Vary ATP Concentration in the Cell-Free Assay: If direct interference is observed, perform the assay with varying concentrations of ATP. A competitive inhibitor will show a reduced effect at higher ATP concentrations.[6]

Issue 3: Unexpected Results in a Fluorescence-Based Assay

Possible Cause: The purine analog is intrinsically fluorescent at the assay's excitation and emission wavelengths, or it is quenching the fluorescent signal from the probe.[2][4]

Troubleshooting Steps:

  • Measure the Intrinsic Fluorescence of the Purine Analog: Perform a spectral scan of the purine analog in the assay buffer to determine its excitation and emission spectra.[2]

  • Perform a Quenching Control: Mix the purine analog with the fluorescent probe in the absence of the biological target to see if it quenches the fluorescence.[2]

  • Use a Different Fluorophore: If spectral overlap or quenching is a problem, switch to a fluorescent probe with a different excitation and emission profile.[2] Using far-red tracers can often mitigate interference from autofluorescent compounds.[9]

Data Presentation

Table 1: Spectral Properties of Common Purine Analogs

This table provides a summary of the UV-Vis absorbance and fluorescence properties of several common purine analogs to aid in identifying potential spectral interference.[4]

Purine Analogλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent/ConditionsExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
2-Aminopurine~303~7,000Neutral pH~310~370~0.68
6-Thioguanine~342~25,000Neutral pHNot FluorescentNot Fluorescent-
Azathioprine~280~17,000Neutral pHNot FluorescentNot Fluorescent-
6-Mercaptopurine~322~20,000Neutral pHNot FluorescentNot Fluorescent-
Allopurinol~250~7,500Neutral pH~295~350 (Phosphorescence)-
Caffeine~273~9,800Neutral pHNot FluorescentNot Fluorescent-

Note: Spectral properties can vary with solvent, pH, and other experimental conditions.

Table 2: Hypothetical IC50 Values of a Purine Analog in Different Assays

This table illustrates how to present data to compare the potency of a purine analog in the primary assay versus various control and orthogonal assays. A significant difference in IC50 values can indicate assay interference.

Assay TypeTarget/SystemIC50 (µM)Interpretation
Primary Assay Kinase X Activity (Luminescence)1.5Potent inhibition observed.
Control Assay 1 Cell-Free Luciferase Activity2.5Direct inhibition of the reporter enzyme.
Control Assay 2 ATP-Based Cell Viability> 50Not generally cytotoxic at active concentrations.
Orthogonal Assay Kinase X Target Engagement (CETSA)1.8Confirms target engagement in cells.
Orthogonal Assay Downstream Signaling (Western Blot)2.2Inhibition of downstream pathway confirmed.

Experimental Protocols

Protocol 1: Measuring the Intrinsic Fluorescence of a Purine Analog

Objective: To determine if a purine analog fluoresces at the excitation and emission wavelengths of the assay.

Materials:

  • Purine analog stock solution

  • Assay buffer

  • Fluorometer-compatible plates or cuvettes

  • Spectrofluorometer

Procedure:

  • Prepare a serial dilution of the purine analog in the assay buffer at the concentrations used in the primary assay.

  • Include wells with assay buffer only as a blank control.

  • Set the spectrofluorometer to the excitation and emission wavelengths used in your assay.

  • Measure the fluorescence intensity of each concentration of the purine analog.

  • To determine the full spectral properties, perform an excitation scan at a fixed emission wavelength and an emission scan at a fixed excitation wavelength.[11]

Protocol 2: Cell-Free Luciferase Inhibition Assay

Objective: To determine if a purine analog directly inhibits the luciferase enzyme.

Materials:

  • Purine analog stock solution

  • Purified recombinant luciferase enzyme

  • Luciferase substrate (e.g., D-luciferin)

  • ATP

  • Assay buffer

  • Luminometer-compatible plates

Procedure:

  • Prepare a reaction mixture containing the assay buffer, luciferase enzyme, and ATP.

  • Add serial dilutions of the purine analog to the reaction mixture. Include a vehicle-only control.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding the luciferase substrate.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control to determine the IC50 value.

Signaling Pathway Visualization

Purine analogs can interfere with numerous signaling pathways, often by targeting ATP-dependent proteins like kinases. The mTOR signaling pathway, a central regulator of cell growth and metabolism, is a common target.

mTOR_Pathway cluster_0 Upstream Signals cluster_1 Key Kinases cluster_2 Downstream Effectors cluster_3 Cellular Processes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT Akt PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Purine_Analog Purine Analog (ATP Competitive Inhibitor) Purine_Analog->PI3K Purine_Analog->AKT Purine_Analog->mTORC1

Inhibition of the mTOR signaling pathway by a purine analog.

References

Technical Support Center: Synthesis of 2-Chloro-6-methoxypurine riboside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-6-methoxypurine (B2425465) riboside synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2-Chloro-6-methoxypurine riboside?

A1: The synthesis of this compound typically involves two main strategies: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This approach often involves the glycosylation of a protected 2-chloro-6-methoxypurine base with a protected ribose derivative. A common method is the Vorbrüggen glycosylation, where a silylated purine (B94841) base reacts with a per-acylated ribose in the presence of a Lewis acid catalyst.

  • Enzymatic Synthesis: This method utilizes enzymes like purine nucleoside phosphorylase (PNP) to catalyze the transfer of a ribose moiety to the 2-chloro-6-methoxypurine base. This can be achieved through a transglycosylation reaction.

Q2: What are the critical factors affecting the yield of the glycosylation reaction?

A2: Several factors can significantly impact the yield of the glycosylation step:

  • Purity of Starting Materials: The purity of the purine base and the ribose derivative is crucial. Impurities can lead to side reactions and lower yields.

  • Protecting Groups: The choice of protecting groups for the ribose hydroxyls and the purine base can influence the stereoselectivity and efficiency of the reaction.

  • Lewis Acid Catalyst: The type and amount of Lewis acid used in chemical synthesis can affect the reaction rate and the formation of anomers.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that need to be optimized.

Q3: How can I minimize the formation of the undesired α-anomer?

A3: Formation of a mixture of α- and β-anomers is a common issue in nucleoside synthesis. To favor the desired β-anomer, consider the following:

  • Choice of Ribose Derivative: Using a 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose can promote the formation of the β-anomer.

  • Reaction Conditions: Lowering the reaction temperature can sometimes improve the stereoselectivity.

  • Catalyst: The choice of Lewis acid can influence the anomeric ratio.

  • Purification: Careful chromatographic separation is often necessary to isolate the pure β-anomer.

Q4: Are there any known side reactions to be aware of during the synthesis?

A4: Yes, besides the formation of anomers, other side reactions can occur:

  • N7-Glycosylation: Glycosylation can sometimes occur at the N7 position of the purine ring in addition to the desired N9 position.

  • Degradation of Starting Materials: The purine base or the ribose derivative may degrade under harsh reaction conditions.

  • Incomplete Deprotection: If using protecting groups, their incomplete removal can lead to a mixture of products and reduce the yield of the final compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Glycosylation Product 1. Inefficient activation of the purine base. 2. Suboptimal reaction temperature or time. 3. Inactive or insufficient Lewis acid catalyst. 4. Moisture in the reaction.1. Ensure complete silylation of the purine base before adding the ribose derivative and catalyst. 2. Optimize the reaction temperature and monitor the reaction progress by TLC or HPLC. 3. Use a freshly opened or properly stored Lewis acid. Consider screening different Lewis acids. 4. Perform the reaction under anhydrous conditions using dry solvents and an inert atmosphere (e.g., argon or nitrogen).
Formation of Multiple Products (TLC/HPLC) 1. Presence of α- and β-anomers. 2. Glycosylation at N7 and N9 positions. 3. Incomplete reaction or presence of starting materials. 4. Degradation of product or starting materials.1. Optimize reaction conditions to favor the β-anomer. Employ careful column chromatography for separation. 2. Adjust the glycosylation conditions (e.g., solvent, catalyst) to improve regioselectivity. 3. Increase reaction time or temperature, or add more reagents. 4. Use milder reaction conditions and ensure proper work-up and purification procedures.
Difficulty in Purifying the Final Product 1. Co-elution of anomers or isomers. 2. Presence of persistent impurities. 3. Product instability on silica (B1680970) gel.1. Use a high-resolution chromatography column and optimize the mobile phase. Consider preparative HPLC. 2. Recrystallize the crude product before chromatography. 3. Use an alternative stationary phase for chromatography (e.g., alumina) or employ a different purification technique like crystallization.
Low Yield in Enzymatic Synthesis 1. Low enzyme activity. 2. Unfavorable reaction equilibrium. 3. Substrate or product inhibition.1. Ensure the enzyme is active and used at the optimal pH and temperature. 2. Consider using arsenolysis to drive the reaction to completion by forming an unstable intermediate that hydrolyzes irreversibly.[1] 3. Perform the reaction at lower substrate concentrations or use a continuous flow system to remove the product as it is formed.

Experimental Protocols

Protocol 1: Chemical Synthesis via Vorbrüggen Glycosylation

This protocol describes a general procedure for the synthesis of this compound.

1. Silylation of 2-Chloro-6-methoxypurine:

  • Suspend 2-chloro-6-methoxypurine in anhydrous acetonitrile.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture at reflux under an inert atmosphere until the solution becomes clear.

  • Cool the reaction mixture to room temperature.

2. Glycosylation:

  • In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in anhydrous acetonitrile.

  • Add a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf) to the ribose solution at 0 °C.

  • Slowly add the silylated purine solution to the ribose solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.

3. Work-up and Deprotection:

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude protected nucleoside in methanolic ammonia (B1221849) and stir at room temperature to remove the benzoyl protecting groups.

  • Monitor the deprotection by TLC.

4. Purification:

  • Concentrate the reaction mixture and purify the residue by silica gel column chromatography to obtain this compound.

Protocol 2: Enzymatic Synthesis using Purine Nucleoside Phosphorylase (PNP)

This protocol outlines a general enzymatic approach.

1. Reaction Setup:

  • Prepare a buffer solution at the optimal pH for the chosen PNP (e.g., phosphate (B84403) buffer, pH 7.0).

  • Dissolve 2-chloro-6-methoxypurine and a ribose donor (e.g., α-D-ribose-1-phosphate) in the buffer.

  • Add the purine nucleoside phosphorylase (PNP) to the solution.

2. Reaction:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C).

  • Monitor the formation of the product by HPLC.

  • To drive the reaction to completion, sodium arsenate can be added to the reaction mixture.

3. Work-up and Purification:

  • Terminate the reaction by heating or by adding a denaturing agent.

  • Remove the denatured enzyme by centrifugation or filtration.

  • Purify the supernatant containing the product by preparative HPLC.

Visualizations

experimental_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis silylation Silylation of Purine glycosylation Glycosylation silylation->glycosylation Silylated Purine deprotection Deprotection glycosylation->deprotection Protected Riboside purification_chem Purification deprotection->purification_chem Crude Product final_product_chem 2-Chloro-6-methoxypurine riboside purification_chem->final_product_chem Pure Product reaction_setup Reaction Setup enzymatic_reaction Enzymatic Reaction reaction_setup->enzymatic_reaction Substrates + Enzyme workup Work-up enzymatic_reaction->workup Crude Product purification_enz Purification workup->purification_enz Clarified Solution final_product_enz 2-Chloro-6-methoxypurine riboside purification_enz->final_product_enz Pure Product

Caption: General experimental workflows for chemical and enzymatic synthesis.

troubleshooting_logic start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm optimize_conditions Optimize Reaction Conditions (T, t) start->optimize_conditions check_catalyst Verify Catalyst Activity/Amount start->check_catalyst check_anomers Analyze for Anomer Formation start->check_anomers success Improved Yield/ Purity check_sm->success optimize_conditions->success check_catalyst->success improve_purification Improve Purification Strategy check_anomers->improve_purification improve_purification->success

Caption: A logical troubleshooting workflow for improving synthesis outcomes.

References

Technical Support Center: Optimization of Cell Viability Assays with 2-Chloro-6-methoxypurine riboside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Chloro-6-methoxypurine riboside in cell viability assays. The information is tailored for scientists in drug development and related fields to help optimize their experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during cell viability assays involving this compound.

Problem Potential Cause Recommended Solution
High Well-to-Well Variability 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Evaporation from wells on the plate perimeter. 3. Incomplete Solubilization of Formazan (B1609692) (MTT/XTT assays): Crystals not fully dissolved.1. Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette carefully. 2. Fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. 3. Increase incubation time with the solubilization buffer and ensure thorough mixing on a plate shaker.
Low Signal or Poor Sensitivity 1. Insufficient Cell Number: Too few cells to generate a strong signal. 2. Suboptimal Reagent Concentration: Incorrect concentration of the viability reagent. 3. Short Incubation Time: Inadequate time for the metabolic conversion of the reagent.1. Perform a cell titration experiment to determine the optimal cell seeding density for a linear assay response. 2. Optimize the concentration of the viability reagent (e.g., MTT, CellTiter-Glo®) for your specific cell line. 3. Increase the incubation time with the reagent, ensuring it is within the linear range of the assay.
High Background Signal 1. Contamination: Bacterial or fungal contamination of cell cultures or reagents. 2. Reagent Instability: Degradation of the viability reagent. 3. Compound Interference: this compound may directly react with the assay reagent.1. Maintain sterile technique and regularly test for mycoplasma. 2. Store reagents as recommended by the manufacturer and avoid repeated freeze-thaw cycles. 3. Run a control with the compound in cell-free media to check for direct reagent reduction or luminescent signal generation.
Unexpected Cytotoxicity in Controls 1. Toxicity of the Viability Reagent: Some reagents, like MTT, can be toxic to cells at high concentrations or with prolonged exposure.[1] 2. Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) may be cytotoxic at the final concentration.1. Optimize the concentration and incubation time of the viability reagent to minimize its toxicity.[1] 2. Ensure the final concentration of the solvent is non-toxic to the cells by running a vehicle control.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: As a purine (B94841) analog, this compound is likely transported into the cell and subsequently phosphorylated to its triphosphate form. This active metabolite can then interfere with nucleic acid synthesis by being incorporated into DNA and RNA, leading to chain termination or dysfunction. The presence of a chloro group at the 2-position is known to make the nucleoside resistant to deamination by adenosine (B11128) deaminase, which can increase its intracellular half-life and cytotoxic potential.

Q2: Which cell viability assay is most suitable for use with this compound?

A2: Both colorimetric assays, such as MTT and XTT, and luminescent assays, like Promega's CellTiter-Glo®, can be used. Luminescent assays that measure ATP levels (e.g., CellTiter-Glo®) are generally more sensitive and have a wider dynamic range than colorimetric assays.[2] However, it is crucial to perform initial validation to ensure the compound does not interfere with the assay chemistry.

Q3: How can I optimize the concentration of this compound for my experiments?

A3: A dose-response experiment is essential. We recommend starting with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value (the concentration that inhibits 50% of cell viability). Based on the IC50, you can select appropriate concentrations for subsequent experiments.

Q4: What are some typical IC50 values for purine analogs in cancer cell lines?

A4: The IC50 values for purine analogs can vary widely depending on the specific compound, the cell line, and the assay conditions. Below is a table with representative IC50 values for related purine analogs in various cancer cell lines to provide a general reference.

Compound TypeCell LineIC50 (µM)
6-Methylpurine-β-D-ribosideHuman Tumor Cell Lines (various)0.006 - 0.034
2-Chloropurine Arabinoside Derivative (Serine)U937 (Human Acute Myeloid Leukemia)16
Nelarabine (related purine analog)U937 (Human Acute Myeloid Leukemia)3

Note: This data is for related compounds and should be used as a general guide. It is imperative to determine the IC50 for this compound in your specific experimental system.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3][4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol provides a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP.[5][6]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization and Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.

Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate (e.g., 24-72h) add_compound->incubate_treatment add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate_treatment->add_reagent incubate_assay Incubate add_reagent->incubate_assay read_plate Read Plate (Absorbance or Luminescence) incubate_assay->read_plate data_analysis data_analysis read_plate->data_analysis Data Analysis

Caption: Workflow for a typical cell viability experiment.

Hypothesized Metabolic Pathway of this compound

G cluster_activation Intracellular Activation cluster_inhibition Inhibition of Cellular Processes compound This compound (Extracellular) transporter Nucleoside Transporter compound->transporter intracellular_compound This compound (Intracellular) transporter->intracellular_compound mono_p 2-Chloro-6-methoxypurine riboside-monophosphate intracellular_compound->mono_p Riboside Kinase di_p 2-Chloro-6-methoxypurine riboside-diphosphate mono_p->di_p Nucleoside Monophosphate Kinase tri_p 2-Chloro-6-methoxypurine riboside-triphosphate di_p->tri_p Nucleoside Diphosphate Kinase dna_poly DNA Polymerase tri_p->dna_poly rna_poly RNA Polymerase tri_p->rna_poly dna_inc Incorporation into DNA cell_death Cell Death dna_inc->cell_death Leads to rna_inc Incorporation into RNA rna_inc->cell_death Leads to dna_poly->dna_inc rna_poly->rna_inc

Caption: Hypothesized metabolic activation and mechanism of action.

References

Technical Support Center: Overcoming Resistance to 2-Chloro-6-methoxypurine riboside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 2-Chloro-6-methoxypurine riboside in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound?

A1: While specific literature on this compound is limited, its mechanism of action can be inferred from its structural similarity to other purine (B94841) analogs, such as 2-chloroadenosine (B27285). It is likely that this compound is taken up by cells via nucleoside transporters.[1] Intracellularly, it is likely phosphorylated by adenosine (B11128) kinase to its triphosphate form, 2-Chloro-6-methoxy-ATP.[2] This analog can then interfere with essential cellular processes in a few ways:

  • Inhibition of DNA and RNA synthesis: The triphosphate analog can be incorporated into growing DNA and RNA chains, leading to chain termination and inhibition of macromolecular synthesis.[2][3]

  • Disruption of cellular metabolism: The analog can inhibit enzymes involved in purine metabolism, leading to an imbalance in nucleotide pools and cellular stress.

  • Induction of apoptosis: Accumulation of the triphosphate analog and subsequent cellular stress can trigger the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from mitochondria and activation of caspases.[2]

Q2: My cells have developed resistance to this compound. What are the potential mechanisms?

A2: Based on known mechanisms of resistance to purine analogs, several possibilities could explain the resistance observed in your cell lines:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4][5]

  • Altered drug metabolism:

    • Decreased activation: Reduced activity of adenosine kinase, the enzyme responsible for the initial phosphorylation step, would prevent the conversion of the drug into its active triphosphate form.[2]

    • Increased inactivation: Enhanced activity of metabolic enzymes that degrade the compound could also contribute to resistance.

  • Alterations in the drug target: While less common for nucleoside analogs that incorporate into DNA/RNA, mutations in enzymes involved in DNA replication or repair could potentially confer resistance.

  • Upregulation of anti-apoptotic pathways: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, could make cells more resistant to the drug's apoptosis-inducing effects.

Q3: How can I confirm that my cell line has developed resistance?

A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the drug in the suspected resistant cell line compared to the parental, sensitive cell line. An IC50 determination assay is the standard method for this.

Troubleshooting Guides

Problem 1: Unexpectedly high IC50 value in the parental (sensitive) cell line.
Possible Cause Troubleshooting Suggestion
Compound instability Ensure proper storage of the this compound stock solution (e.g., at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Incorrect compound concentration Verify the initial concentration of your stock solution. If possible, confirm the purity and identity of the compound using analytical methods like HPLC or mass spectrometry.
Cell health and passage number Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. High passage numbers can lead to phenotypic drift.
Assay-related issues Optimize the cell seeding density and the incubation time for the cytotoxicity assay (e.g., MTT, CellTiter-Glo®). Ensure that the assay chosen is appropriate for your cell line.
Problem 2: High variability in IC50 values between replicate experiments.
Possible Cause Troubleshooting Suggestion
Inconsistent cell seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding plates to minimize variability between wells.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media.
Inaccurate drug dilutions Perform serial dilutions carefully. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Biological variability If the above factors are controlled, some biological variability is expected. Increase the number of replicates and independent experiments to improve statistical power.

Quantitative Data Summary

Due to the limited availability of published data for this compound, the following table presents hypothetical IC50 values to illustrate the expected outcome when comparing sensitive and resistant cell lines. Researchers should determine these values experimentally for their specific cell lines.

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineDescriptionIC50 (µM)Resistance Index (RI)
Parental LineSensitive to this compound51
Resistant Subclone 1Developed after 3 months of continuous exposure5010
Resistant Subclone 2Developed after 6 months of continuous exposure12024

The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

Objective: To generate a cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Sterile culture flasks and plates

  • Hemocytometer or automated cell counter

Methodology:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.

  • Initial exposure: Begin by culturing the parental cells in a medium containing a low concentration of the drug, typically starting at the IC10 or IC20 value.

  • Gradual dose escalation: Once the cells have adapted and are growing at a normal rate in the presence of the drug, gradually increase the concentration of this compound. A common approach is to increase the concentration by 1.5 to 2-fold at each step.

  • Monitoring and passaging: Continuously monitor the cells for signs of toxicity and growth inhibition. Passage the cells as they reach confluence, always maintaining the selective pressure of the drug.

  • Cryopreservation: At regular intervals (e.g., every 4-6 weeks), cryopreserve vials of the adapting cell population.

  • Establishment of a resistant line: A resistant cell line is considered established when it can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50 of the parental line.

  • Characterization: Once a resistant line is established, confirm the resistance by re-evaluating the IC50 and calculate the resistance index.

Protocol 2: IC50 Determination using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Sensitive and resistant cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Cell seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).

  • MTT addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Drug_ext 2-Chloro-6-methoxypurine riboside Drug_int 2-Chloro-6-methoxypurine riboside Drug_ext->Drug_int Nucleoside Transporter AK Adenosine Kinase Drug_int->AK Drug_MP 2-Chloro-6-methoxy-MP Kinases Other Kinases Drug_MP->Kinases Drug_TP 2-Chloro-6-methoxy-ATP DNA_RNA DNA/RNA Synthesis (Inhibition) Drug_TP->DNA_RNA AK->Drug_MP Kinases->Drug_TP

Caption: Presumed mechanism of action of this compound.

G Start Start with Parental (Sensitive) Cell Line Determine_IC50 Determine Initial IC50 Start->Determine_IC50 Low_Dose Culture in Low Dose (IC10-IC20) Determine_IC50->Low_Dose Monitor Monitor Cell Growth Low_Dose->Monitor Increase_Dose Gradually Increase Drug Concentration Monitor->Increase_Dose Resistant Resistant Population Established? Increase_Dose->Resistant Resistant->Monitor No Characterize Characterize Resistant Line (Re-evaluate IC50) Resistant->Characterize Yes End End Characterize->End

Caption: Workflow for generating a drug-resistant cell line.

G cluster_0 Potential Resistance Mechanisms Efflux Increased Drug Efflux (e.g., P-gp overexpression) Metabolism Altered Drug Metabolism (Decreased Activation or Increased Inactivation) Apoptosis Upregulation of Anti-Apoptotic Pathways Drug 2-Chloro-6-methoxypurine riboside Cell Cancer Cell Drug->Cell Cell->Efflux Resistance Cell->Metabolism Resistance Cell->Apoptosis Resistance

Caption: Logical relationships in drug resistance development.

References

Technical Support Center: HPLC Purification of 2-Chloro-6-methoxypurine riboside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the HPLC purification of 2-Chloro-6-methoxypurine riboside. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.

Experimental Protocol: Reverse-Phase HPLC Purification

This protocol provides a general method for the purification of this compound. Optimization may be required based on the specific sample matrix and purity requirements.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column is recommended. Typical dimensions are 4.6 mm x 250 mm with 5 µm particle size.

  • Solvents: HPLC-grade acetonitrile (B52724) (ACN) and water.

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA), LC-MS grade.

  • Sample Preparation: The crude this compound should be dissolved in a solvent compatible with the initial mobile phase conditions, preferably the mobile phase itself, and filtered through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10-50 µL (dependent on sample concentration)

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection (260 nm) separate->detect collect Collect Fractions detect->collect analyze Analyze Purity collect->analyze evaporate Evaporate Solvent collect->evaporate

Caption: A typical workflow for the HPLC purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the HPLC purification of this compound.

Q1: Why is my peak for this compound broad?

A1: Peak broadening can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or sample concentration.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can cause peak distortion. Ensure your sample is completely dissolved and consider injecting in the initial mobile phase.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained impurities or the stationary phase may be degraded. Try flushing the column with a strong solvent or replace the column if necessary.[1][2]

  • High Dead Volume: Excessive tubing length or loose fittings between the column and detector can increase dead volume and contribute to peak broadening.[3]

Q2: My retention time for the target compound is shifting between runs. What could be the cause?

A2: Fluctuating retention times are often due to:

  • Inconsistent Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently for each run. If using a gradient, ensure the pump is functioning correctly.[2]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[1]

  • Column Equilibration: Insufficient column equilibration time between runs can lead to retention time shifts. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[3]

  • Changes in pH: If using a buffered mobile phase, ensure the pH is consistent, as small variations can impact the retention of ionizable compounds.

Q3: I am observing a high backpressure in my HPLC system. What should I do?

A3: High backpressure is a common issue and can be addressed by:

  • Checking for Blockages: A blockage in the system is the most likely cause. Systematically check for blockages starting from the detector and moving backward to the pump. A common location for blockages is the column inlet frit.

  • Column Contamination: Particulate matter from the sample or mobile phase can build up on the column, leading to increased pressure. Using a guard column and filtering all samples and mobile phases can help prevent this.[2]

  • Incorrect Mobile Phase: A mobile phase with high viscosity can cause high backpressure.

  • Low Temperature: Lower temperatures increase mobile phase viscosity. If operating at low temperatures, consider if this is contributing to the pressure.

Q4: I am not getting good separation between my target compound and an impurity. How can I improve the resolution?

A4: To improve separation (resolution), you can try the following:

  • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Mobile Phase Composition: Varying the organic solvent (e.g., trying methanol (B129727) instead of acetonitrile) or adjusting the pH of the aqueous phase can alter selectivity.

  • Try a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a longer column/smaller particle size can provide better resolution.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase the run time.

Troubleshooting Logic

G cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Issues cluster_solutions Potential Solutions start Problem Identified broad_peak Broad Peak start->broad_peak split_peak Split Peak start->split_peak tailing_peak Tailing Peak start->tailing_peak rt_shift Shifting RT start->rt_shift no_peak No Peak start->no_peak high_pressure High Backpressure start->high_pressure leaks Leaks start->leaks sol_broad Reduce Sample Load Check Column Health Optimize Mobile Phase broad_peak->sol_broad sol_split Check for Column Void Ensure Sample Dissolution split_peak->sol_split sol_tailing Check pH Use Additives Check for Silanol Interactions tailing_peak->sol_tailing sol_rt Check Pump & Gradient Ensure Equilibration Thermostat Column rt_shift->sol_rt sol_no_peak Check Injection Confirm Detection Wavelength no_peak->sol_no_peak sol_pressure Check for Blockages Filter Sample/Mobile Phase high_pressure->sol_pressure sol_leaks Tighten Fittings Replace Seals leaks->sol_leaks

Caption: A troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of Purine Nucleoside Analogs in Leukemia Cells: Cladribine vs. the Elusive 2-Chloro-6-methoxypurine riboside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the established anti-leukemic agent, cladribine (B1669150), and the lesser-known compound, 2-Chloro-6-methoxypurine riboside. Due to a significant disparity in available research, this document will focus on the extensive data for cladribine while presenting the limited information currently available for this compound.

Introduction

Purine (B94841) nucleoside analogs are a cornerstone in the treatment of various hematological malignancies. Their structural similarity to endogenous purine nucleosides allows them to interfere with DNA synthesis and repair, ultimately leading to apoptosis in rapidly dividing cancer cells. Cladribine (2-chloro-2'-deoxyadenosine or 2-CdA) is a well-established drug in this class, approved for the treatment of hairy cell leukemia and other lymphoid malignancies. This guide aims to compare the cellular effects of cladribine with this compound in the context of leukemia.

This compound: A Compound with Limited Public Data

Despite significant interest in novel purine analogs, publicly available data on the cytotoxic and mechanistic effects of this compound in leukemia cells is scarce. Research primarily focuses on its synthesis and its use as an intermediate in the creation of other purine derivatives.

One study on related compounds investigated the antiproliferative activity of a series of 2-chloro-6-substituted purine arabinonucleosides in the human acute myeloid leukemia cell line U937. Notably, a serine derivative, 9-β-D-arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine, demonstrated an IC50 value of 16 μM in U937 cells[1]. The same study noted that 2-chloroadenosine (B27285) also showed some level of antiproliferative activity[1]. Another purine nucleoside analogue, 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine, is described as having antitumor activity through the inhibition of DNA synthesis and induction of apoptosis, though quantitative data is not provided[2].

The lack of comprehensive studies on this compound prevents a direct and detailed comparison with well-characterized drugs like cladribine.

Cladribine: A Potent and Well-Characterized Anti-Leukemic Agent

Cladribine is a potent chemotherapeutic agent with a well-documented mechanism of action and proven efficacy in treating various leukemias.

Mechanism of Action

Cladribine is a prodrug that is actively transported into cells. Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (Cd-ATP). The high ratio of dCK to 5'-nucleotidase (an inactivating enzyme) in lymphocytes contributes to the selective accumulation of Cd-ATP in these cells.

Cd-ATP exerts its cytotoxic effects through several mechanisms:

  • Incorporation into DNA: Cd-ATP is incorporated into the DNA of replicating cells, leading to the inhibition of DNA synthesis and the accumulation of DNA strand breaks.

  • Inhibition of DNA Repair: The presence of Cd-ATP in DNA hinders the action of DNA repair enzymes.

  • Induction of Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis) through both caspase-dependent and -independent pathways.

Signaling Pathways

The induction of apoptosis by cladribine involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of DNA strand breaks can activate p53, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

cladribine_signaling Cladribine-Induced Apoptotic Signaling Pathway cladribine Cladribine dCK Deoxycytidine Kinase (dCK) cladribine->dCK cdATP Cladribine Triphosphate (Cd-ATP) dCK->cdATP dna_incorp Incorporation into DNA cdATP->dna_incorp dna_damage DNA Strand Breaks dna_incorp->dna_damage p53 p53 Activation dna_damage->p53 mitochondria Mitochondria p53->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Cladribine's mechanism leading to apoptosis.

Quantitative Data: Cytotoxicity of Cladribine in Leukemia Cell Lines

The cytotoxic effects of cladribine have been extensively studied across various leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Cell LineLeukemia TypeIC50 (µM)Reference
HL-60 Acute Promyelocytic Leukemia~0.22[3]
MOLT-4 Acute Lymphoblastic LeukemiaVaries by study[4]
U266 Multiple Myeloma~2.43[5][6]
RPMI8226 Multiple Myeloma~0.75[5][6]
MM1.S Multiple Myeloma~0.18[5][6]
U937 Histiocytic Lymphoma-

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of a compound's anti-leukemic properties.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Drug Treatment: Add the desired concentrations of the test compound (e.g., cladribine) to the wells. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

experimental_workflow General Experimental Workflow for Cytotoxicity Testing start Start cell_culture Culture Leukemia Cell Lines start->cell_culture drug_prep Prepare Drug Dilutions cell_culture->drug_prep cell_treatment Treat Cells with Drug cell_culture->cell_treatment drug_prep->cell_treatment incubation Incubate (e.g., 48h) cell_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis end End data_analysis->end

A typical workflow for assessing drug cytotoxicity.

Conclusion

Cladribine is a well-characterized purine nucleoside analog with demonstrated potent activity against a range of leukemia cells. Its mechanism of action, signaling pathways, and cytotoxic effects are well-documented, providing a solid foundation for its clinical use and for further research.

In contrast, this compound remains a compound with limited publicly available biological data in the context of leukemia. While related structures show some promise, a comprehensive understanding of its potential as an anti-leukemic agent requires further investigation. The lack of data precludes a direct and meaningful comparison with cladribine at this time. Future studies are warranted to elucidate the cytotoxic profile and mechanism of action of this compound to determine if it holds potential as a novel therapeutic agent for leukemia.

References

A Comparative Efficacy Analysis: 2-Chloro-6-methoxypurine Riboside and Fludarabine in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimetabolite chemotherapy, purine (B94841) analogs remain a cornerstone for the treatment of various hematological malignancies. This guide provides a detailed comparison of the efficacy of 2-Chloro-6-methoxypurine riboside, a member of the 2-chloro-6-substituted purine riboside family, and the well-established drug, fludarabine (B1672870). This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their cytotoxic effects, mechanisms of action, and the experimental protocols used to evaluate them.

Quantitative Efficacy: A Head-to-Head Comparison

The in vitro cytotoxic activity of this compound and fludarabine has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, indicating the concentration of a drug that is required for 50% inhibition of cell growth. While direct comparative studies are limited, the available data for this compound and its analogs, alongside extensive data for fludarabine, allow for an initial efficacy comparison.

CompoundCell LineCancer TypeIC50 (µM)Assay Type
9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine (a 2-chloropurine riboside derivative)U937Human Acute Myeloid Leukemia16Not Specified
FludarabineRPMI8226Multiple Myeloma~36.3 (converted from 13.48 µg/mL)Not Specified
FludarabineMM.1SMultiple Myeloma~36.3 (converted from 13.48 µg/mL)Not Specified
FludarabineMM.1RMultiple Myeloma~91.0 (converted from 33.79 µg/mL)Not Specified
FludarabineBL2Burkitt's Lymphoma0.36Patch Clamp
FludarabineDanaBurkitt's Lymphoma0.34Patch Clamp
FludarabineOci-Ly1Diffuse Large B-cell LymphomaNot specified, but activeResazurin Assay
FludarabineHG-3Chronic Lymphocytic LeukemiaNot specified, but activeResazurin Assay

Note: Data for this compound is limited. The value presented is for a structurally related serine derivative. The conversion for fludarabine from µg/mL to µM is based on a molar mass of approximately 369 g/mol .

Delving into the Mechanisms of Action

Both this compound and fludarabine are purine analogs that exert their cytotoxic effects by interfering with nucleic acid synthesis.

This compound (Proposed Mechanism): As a 2-chloropurine nucleoside, it is anticipated to be resistant to deamination by adenosine (B11128) deaminase (ADA), a common mechanism of resistance to other purine analogs.[1] Once inside the cell, it is likely phosphorylated to its active triphosphate form. This active metabolite can then be incorporated into both DNA and RNA, leading to the inhibition of DNA synthesis and transcription, ultimately inducing apoptosis. The presence of the 2-chloro substitution is crucial for its biological activity.[1]

Fludarabine: Fludarabine phosphate (B84403) is a prodrug that is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A and then taken up by cells.[2] Intracellularly, it is phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP. F-ara-ATP has multiple mechanisms of action primarily targeting DNA.[2] It inhibits DNA polymerase, leading to the termination of DNA chain elongation.[3] It also inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis.[3] Furthermore, F-ara-ATP can be incorporated into RNA, inhibiting transcription.[2] These actions collectively disrupt DNA synthesis and repair, leading to cell death.[2][3]

Signaling Pathways

The cytotoxic effects of these compounds are mediated through the modulation of specific signaling pathways.

2-Chloropurine Analogs: The signaling pathways affected by this compound have not been extensively studied. However, related 2-chloroadenosine (B27285) analogs have been shown to induce apoptosis independently of cell surface adenosine receptor signaling.[4] The apoptotic signal is instead initiated after cellular uptake and phosphorylation. The resulting phosphorylated analog can activate a caspase-dependent pathway, leading to DNA fragmentation.[4] Some 2-chlorodeoxyadenosine analogs have also been shown to increase the levels of the tumor suppressor protein p53.[5]

Fludarabine: Fludarabine is known to induce apoptosis through various signaling pathways. In multiple myeloma cells, fludarabine treatment leads to a decrease in the phosphorylation of Akt, a key protein in cell survival pathways.[6] This is followed by the downregulation of inhibitor of apoptosis proteins (IAPs) such as XIAP and survivin, and the activation of the caspase cascade.[6] In some B-cell lymphomas, fludarabine has also been shown to inhibit KV1.3 potassium channels, although the direct link to its cytotoxic effect is still under investigation.[7]

fludarabine_pathway Fludarabine Fludarabine F_ara_A 2-fluoro-ara-A Fludarabine->F_ara_A Dephosphorylation F_ara_ATP F-ara-ATP (Active form) F_ara_A->F_ara_ATP Phosphorylation (Deoxycytidine Kinase) DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase F_ara_ATP->Ribonucleotide_Reductase Inhibits Akt Akt Phosphorylation F_ara_ATP->Akt Decreases DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis Ribonucleotide_Reductase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis IAP IAP Downregulation (XIAP, survivin) Akt->IAP Inhibits Caspase Caspase Activation IAP->Caspase Inhibits Caspase->Apoptosis

Fludarabine's multifaceted mechanism of action.

chloro_purine_pathway Compound 2-Chloro-6-methoxypurine Riboside Transport Cellular Uptake Compound->Transport Phosphorylation Phosphorylation Transport->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite DNA_RNA Incorporation into DNA and RNA Active_Metabolite->DNA_RNA Caspase Caspase Activation Active_Metabolite->Caspase p53 p53 Activation Active_Metabolite->p53 Synthesis_Inhibition Inhibition of DNA and RNA Synthesis DNA_RNA->Synthesis_Inhibition Apoptosis Apoptosis Synthesis_Inhibition->Apoptosis Caspase->Apoptosis p53->Apoptosis

Proposed mechanism for 2-chloropurine analogs.

Experimental Protocols

The determination of cytotoxic efficacy relies on standardized in vitro assays. Below are outlines of commonly used protocols for assessing the antiproliferative effects of compounds like this compound and fludarabine.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or fludarabine) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

mtt_workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Incubate_1 Incubate (24h) Plate_Cells->Incubate_1 Add_Compound Add Serial Dilutions of Compound Incubate_1->Add_Compound Incubate_2 Incubate (48-72h) Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Solution Incubate_3->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a typical MTT cytotoxicity assay.
Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, providing a measure of cell reproductive viability after treatment.[8][9]

  • Cell Seeding: Plate a known number of single cells in a petri dish or multi-well plate. The number of cells plated is adjusted based on the expected toxicity of the treatment.[9][10]

  • Treatment: Treat the cells with the desired concentrations of the test compound.

  • Incubation: Incubate the plates for 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.[11]

  • Fixation and Staining: Fix the colonies with a solution like glutaraldehyde (B144438) and then stain them with crystal violet for visualization and counting.[11]

  • Colony Counting: Count the number of colonies in each dish.

  • Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the untreated control. This data is often used to generate a cell survival curve.

Conclusion

Fludarabine is a well-characterized and potent purine analog with established efficacy in various hematological malignancies. Its mechanisms of action and effects on cellular signaling are well-documented. This compound, as part of the broader class of 2-chloro-6-substituted purine ribosides, shows promise as a cytotoxic agent. The limited available data suggests that derivatives of this compound possess antiproliferative activity. However, a comprehensive understanding of its efficacy, mechanism of action, and affected signaling pathways requires further investigation. Direct comparative studies between this compound and fludarabine would be invaluable in determining its relative therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such comparative efficacy studies.

References

A Comparative Analysis of Purine Nucleoside Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with purine (B94841) nucleoside analogs remaining a cornerstone in the treatment of various hematological malignancies. These compounds, designed to mimic endogenous purine nucleosides, effectively disrupt DNA synthesis and repair mechanisms within cancer cells, leading to cell cycle arrest and apoptosis. This guide provides a comparative analysis of 2-Chloro-6-methoxypurine riboside against other prominent purine nucleoside analogs, offering a comprehensive overview of their mechanisms, supported by available experimental data.

Overview of this compound

This compound, also known as 2-Chloro-6-O-methyl-inosine, is a synthetic purine nucleoside analog. While it is commercially available for research purposes, there is a notable scarcity of publicly available data on its biological activity and cytotoxic effects against cancer cell lines. Its structural similarity to other purine analogs suggests a potential mechanism involving the inhibition of DNA and RNA synthesis. Commercial suppliers describe it as a hypoxanthine (B114508) analog and a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. However, without quantitative experimental data, a direct and detailed comparison of its performance against well-established purine analogs is challenging.

Comparative Analysis with Key Purine Nucleoside Analogs

In contrast to this compound, several other purine nucleoside analogs have been extensively studied and are established components of chemotherapy regimens. This section provides a detailed comparison of their mechanisms of action and cytotoxic profiles.

Mechanism of Action

The primary mechanism of action for most purine nucleoside analogs involves intracellular phosphorylation to their active triphosphate forms. These triphosphates then interfere with DNA synthesis and other critical cellular processes.

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General Mechanism of Action for Purine Nucleoside Analogs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Purine Analog (Prodrug) Purine Analog (Prodrug) Purine Analog Purine Analog Purine Analog (Prodrug)->Purine Analog Cellular Uptake Active Triphosphate Active Triphosphate Purine Analog->Active Triphosphate Phosphorylation by Kinases (e.g., dCK) DNA_Polymerase DNA Polymerase Active Triphosphate->DNA_Polymerase Inhibition Ribonucleotide_Reductase Ribonucleotide Reductase Active Triphosphate->Ribonucleotide_Reductase Inhibition DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition dATP dATP Pool Depletion Ribonucleotide_Reductase->dATP Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis dATP->DNA_Synthesis_Inhibition Reduced Substrate

Caption: General metabolic activation and mechanism of action of purine nucleoside analogs.

Table 1: Comparison of the Mechanisms of Action of Key Purine Nucleoside Analogs

Analog Primary Mechanism of Action Key Enzymatic Targets Cellular Effects
Cladribine (B1669150) Incorporation into DNA, leading to strand breaks. Resistant to adenosine (B11128) deaminase (ADA).DNA Polymerase, Ribonucleotide ReductaseInhibition of DNA synthesis and repair, apoptosis in both dividing and quiescent cells.[1][2][3]
Fludarabine Inhibition of DNA synthesis via multiple mechanisms.DNA Polymerase α, Ribonucleotide Reductase, DNA Primase, DNA LigaseInhibition of DNA replication and repair, induction of apoptosis.[4][5][6][7][8]
Clofarabine Combines favorable properties of cladribine and fludarabine.DNA Polymerase, Ribonucleotide ReductasePotent inhibition of DNA synthesis, induction of apoptosis.[9][10][11][12][13]
Pentostatin Potent inhibitor of adenosine deaminase (ADA).Adenosine DeaminaseAccumulation of deoxyadenosine (B7792050) and its triphosphate (dATP), leading to inhibition of ribonucleotide reductase and apoptosis, particularly in lymphocytes.[14]
Cytotoxicity Data

Table 2: Comparative Cytotoxicity (IC50) of Purine Nucleoside Analogs in Selected Cancer Cell Lines

Analog Cell Line IC50 (µM) Reference
Cladribine CCRF-CEM (T-lymphoblastoid)0.045
Fludarabine Varies by cell line and study--
Clofarabine Varies by cell line and study--
9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine U937 (Myeloid Leukemia)16[4]

Note: IC50 values can vary significantly based on the cell line, experimental conditions, and exposure time. The data presented here are for comparative purposes.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are representative protocols for key assays used to evaluate the performance of purine nucleoside analogs.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the purine nucleoside analog for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

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Workflow for a Standard Cytotoxicity (MTT) Assay Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with Purine Analog Cell_Seeding->Compound_Treatment MTT_Incubation Add MTT and Incubate Compound_Treatment->MTT_Incubation Formazan_Solubilization Solubilize Formazan Crystals MTT_Incubation->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: A simplified workflow for determining the cytotoxicity of a compound using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the purine nucleoside analog at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Conclusion

While this compound presents an interesting subject for future cancer research, the current lack of publicly available, quantitative biological data prevents a direct and comprehensive comparison with established purine nucleoside analogs like cladribine, fludarabine, and clofarabine. These well-characterized agents have a proven track record in the clinic, supported by a wealth of experimental data detailing their mechanisms of action and cytotoxic profiles. Further investigation into the biological activity of this compound is warranted to determine its potential as a novel therapeutic agent. Researchers are encouraged to conduct comparative studies to elucidate its efficacy and mechanism of action relative to existing purine nucleoside analogs.

References

Comparative Efficacy of 2-Chloro-6-methoxypurine Riboside: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 2-Chloro-6-methoxypurine riboside, a purine (B94841) nucleoside analog. Due to the limited availability of specific in vivo and in vitro data for this compound in the public domain, this guide leverages experimental data from the well-characterized and clinically relevant purine analogs, Cladribine (B1669150) (2-chlorodeoxyadenosine) and Fludarabine (B1672870). These compounds share structural similarities and are expected to have comparable mechanisms of action, offering valuable insights into the potential efficacy of this compound.

In Vitro Cytotoxicity: A Comparative Analysis

The in vitro efficacy of purine analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for Cladribine and Fludarabine in different human cancer cell lines, providing a benchmark for the anticipated potency of this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
Cladribine U266Multiple Myeloma~2.43[1]
RPMI8226Multiple Myeloma~0.75[1]
MM1.SMultiple Myeloma~0.18[1]
HL-60Promyelocytic LeukemiaNot specified[2]
MOLT-4T-cell Acute Lymphoblastic LeukemiaNot specified[2]
THP-1Acute Monocytic LeukemiaNot specified[2]
Fludarabine RPMI8226Multiple Myeloma~1.54 µg/mL[3]
MM.1S (Dexamethasone-sensitive)Multiple Myeloma13.48 µg/mL[4]
MM.1R (Dexamethasone-resistant)Multiple Myeloma33.79 µg/mL[4]
U266Multiple Myeloma>222.2 µg/mL (resistant)[3]
LUAD CellsLung Adenocarcinoma0-40 µM range tested[5]

In Vivo Efficacy: Tumor Growth Inhibition in Animal Models

The ultimate therapeutic potential of an anticancer agent is determined by its efficacy in vivo. The following table presents data on the in vivo anti-tumor activity of Fludarabine in a mouse xenograft model, a standard preclinical model for evaluating cancer therapeutics.

CompoundAnimal ModelTumor ModelDosing RegimenOutcomeReference
Fludarabine SCID MiceRPMI8226 Myeloma Xenograft40 mg/kgTumor volume increased less than 5-fold in 25 days, compared to approximately 10-fold in the control group.[3][4]
Fludarabine BALB/c Nude MiceHMGA1high LUAD XenograftNot specifiedSignificant inhibition of tumor growth (volume and weight) compared to control.[5]

Presumed Mechanism of Action and Signaling Pathway

Purine analogs like this compound are pro-drugs that require intracellular activation. The proposed mechanism of action involves cellular uptake, phosphorylation by cellular kinases, and subsequent interference with DNA synthesis and repair, ultimately leading to apoptosis.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2CMPR_ext This compound ENT Equilibrative Nucleoside Transporter (ENT) 2CMPR_ext->ENT Uptake 2CMPR_int This compound ENT->2CMPR_int AK Adenosine Kinase (AK) 2CMPR_int->AK Phosphorylation 2CMPR_MP 2-Chloro-6-methoxypurine riboside monophosphate AK->2CMPR_MP Kinases Other Kinases 2CMPR_MP->Kinases Phosphorylation 2CMPR_TP 2-Chloro-6-methoxypurine riboside triphosphate (Active form) Kinases->2CMPR_TP DNA_Polymerase DNA Polymerase 2CMPR_TP->DNA_Polymerase Inhibition RNR Ribonucleotide Reductase 2CMPR_TP->RNR Inhibition DNA_Synthesis DNA Synthesis and Repair DNA_Polymerase->DNA_Synthesis RNR->DNA_Synthesis DNA_Damage DNA Strand Breaks DNA_Synthesis->DNA_Damage Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with serial dilutions of this compound (or a comparator compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.

In Vivo Tumor Xenograft Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

cluster_workflow In Vivo Xenograft Workflow Cell_Culture 1. Human Cancer Cell Culture Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment and Control Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., i.p., oral) Randomization->Treatment Monitoring 6. Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis 8. Data Analysis: Tumor Growth Inhibition Endpoint->Analysis

References

Unraveling the Anticancer Potential of 2-Chloro-6-methoxypurine Riboside Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are continuously exploring novel purine (B94841) analogs for their therapeutic potential. Among these, 2-Chloro-6-methoxypurine riboside and its derivatives have emerged as a promising class of compounds with significant cytotoxic and antiproliferative activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of these analogs, supported by experimental data, to aid in the rational design of more potent and selective anticancer agents.

Structure-Activity Relationship Insights

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the purine ring and the sugar moiety. Modifications at the C2, C6, and N9 positions, as well as alterations to the ribose sugar, have profound effects on their cytotoxic profiles.

Substitutions at the C6 Position

The substituent at the C6 position of the purine ring plays a pivotal role in determining the anticancer activity. While the parent this compound serves as a key scaffold, replacement of the methoxy (B1213986) group with various amino or bulkier aromatic moieties has yielded compounds with enhanced potency.

For instance, a series of 2-chloro-9-ribofuranosylpurines bearing different N6-substituted piperazine (B1678402) moieties were synthesized and evaluated for their anticancer activity. Among them, the N6-(4-trifluoromethylphenyl)piperazine analog demonstrated significant cytotoxicity against several human cancer cell lines, with IC50 values in the low micromolar range.[1] This suggests that the presence of a bulky, electron-withdrawing group at the C6 position can enhance the antiproliferative effects.

In another study focusing on 2-chloropurine arabinosides, which differ in the stereochemistry of the sugar moiety, the introduction of chiral amino acid amides at the C6 position was explored. Interestingly, most of these analogs did not exhibit significant antiproliferative activity. However, the serine derivative showed moderate activity against the human acute myeloid leukemia cell line U937, with an IC50 value of 16 μM.[2][3] This highlights the specific structural requirements for activity at the C6 position, even with a modified sugar.

Modifications at the N9 Position and the Sugar Moiety

Alterations to the substituent at the N9 position and the nature of the sugar moiety are critical for activity. While the ribose group is a common feature, its replacement with acyclic linkers or other sugar variants like arabinose can modulate the biological response.

Studies on 2,6-disubstituted purines with acyclic unsaturated linkers at the N9 position have revealed potent cytotoxic compounds. For example, N9-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine exhibited highly potent cytotoxic activity with GI50 values in the 1–5 µM range for most human tumor cell lines. This indicates that the nature of the N9-linker significantly influences the anticancer potential.

Furthermore, the stereochemistry of the sugar can be a deciding factor. The difference in activity between ribosides and arabinosides, as seen in the case of C6-substituted analogs, underscores the importance of the sugar's three-dimensional structure for target interaction.

Comparative Cytotoxicity Data

To facilitate a clear comparison, the following table summarizes the cytotoxic activities of representative this compound analogs and related compounds against various cancer cell lines.

CompoundCell Line(s)Activity (IC50/GI50)Reference
N6-(4-trifluoromethylphenyl)piperazine analog of 2-chloro-9-ribofuranosylpurine Huh7, HCT116, MCF71-4 μM[1]
9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine U93716 μM[2][3]
N9-[(E)-2',3'-dibromo-4'-chloro-2'-butenyl-1'-yl]-6-methoxypurine Most human tumor cell lines1-5 µM
Nelarabine (Reference Drug) U9373 μM[2][3]

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanisms of action for many this compound analogs are still under investigation, their structural similarity to endogenous purines suggests that they may interfere with nucleic acid and protein synthesis.

One proposed mechanism for related purine analogs, such as 8-chloro-adenosine, involves intracellular phosphorylation to the corresponding triphosphate (e.g., 8-Cl-ATP).[4] This active metabolite can then inhibit RNA synthesis, leading to a decrease in the cellular ATP pool and ultimately inducing cell death.[4] It is plausible that this compound analogs share a similar metabolic activation pathway.

The following diagram illustrates a potential mechanism of action for purine analogs, leading to cytotoxicity.

Purine_Analog_Mechanism cluster_cell Cancer Cell Purine_Analog 2-Chloro-6-methoxypurine Riboside Analog Transport Nucleoside Transporter Purine_Analog->Transport Uptake Intracellular_Analog Intracellular Analog Transport->Intracellular_Analog Phosphorylation Kinases Intracellular_Analog->Phosphorylation Metabolic Activation Active_Metabolite Analog Triphosphate (e.g., Analog-TP) Phosphorylation->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition RNA_Polymerase RNA Polymerase Active_Metabolite->RNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to RNA_Synthesis->Apoptosis Disruption leads to

Caption: A potential mechanism of action for this compound analogs.

Experimental Protocols

The evaluation of the cytotoxic and antiproliferative activities of these analogs typically involves standardized in vitro assays.

Cell Viability Assay (MTT Assay)

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

2. Compound Treatment:

  • The following day, the cells are treated with various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Incubation:

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours.

5. Formazan (B1609692) Solubilization:

  • The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

6. Absorbance Measurement:

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The following flowchart outlines the general workflow for a cytotoxicity assay.

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding compound_treatment Treat cells with serial dilutions of analogs cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation viability_assay Perform cell viability assay (e.g., MTT) incubation->viability_assay data_analysis Measure absorbance and calculate IC50 values viability_assay->data_analysis end_node End data_analysis->end_node

Caption: A generalized workflow for determining the in vitro cytotoxicity of purine analogs.

Conclusion

The structure-activity relationship of this compound analogs reveals that modifications at the C6 position of the purine ring are crucial for enhancing their anticancer properties. The introduction of bulky and electron-withdrawing groups at this position has led to compounds with potent cytotoxic activities. Furthermore, the nature of the substituent at the N9 position and the stereochemistry of the sugar moiety are key determinants of biological activity. While the precise molecular targets and signaling pathways are still being elucidated, these analogs likely exert their effects by interfering with fundamental cellular processes such as nucleic acid synthesis. The data presented in this guide provides a framework for the rational design of novel and more effective purine-based anticancer agents. Further investigations into their mechanisms of action will be critical for their clinical development.

References

Validating the Antiproliferative Effects of 2-Chloro-6-methoxypurine Riboside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiproliferative effects of 2-Chloro-6-methoxypurine riboside and related purine (B94841) analogs against established anticancer agents. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decisions in drug development and research.

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of various purine analogs and standard chemotherapeutic drugs are summarized below. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower values indicate higher potency.

CompoundCell Line(s)IC50/GI50 (µM)Notes
2,6-Substituted Purine Analogs Various human tumor cell lines (NCI-60 screen)1 - 5Data for structurally similar compounds (N9-substituted 2,6-dichloropurines and 6-methoxypurines). Specific data for the riboside form is not publicly available.[1]
Gemcitabine Pancreatic cancer cell lines (MIA PaCa-2, PANC-1)0.025 - 48.55A standard of care for pancreatic cancer, demonstrating a wide range of activity depending on the specific cell line.[2]
Gemcitabine Biliary tract cancer cell lines0.0025 - 50Shows varied efficacy in different biliary tract cancer cell lines.[3]
Cytarabine (Ara-C) Acute Myeloid Leukemia (AML) cell lines (KG-1, MOLM13)~0.1 - 1A frontline chemotherapeutic agent for AML.[4]
Cytarabine (Ara-C) T-cell acute lymphoblastic leukemia (ALL) cell lines (CCRF-CEM, Jurkat)0.09 - 0.16Effective against ALL cell lines at nanomolar concentrations.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of further validation studies.

Antiproliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., PC-3 for prostate, A549 for lung, K562 for leukemia)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound and comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-treated (control) and untreated wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50/GI50 values.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental and biological processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis cluster_outcome Outcome cell_culture Cell Culture (e.g., PC-3, A549, K562) antiproliferation Antiproliferation Assay (MTT) cell_culture->antiproliferation cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle compound_prep Compound Preparation (this compound & Comparators) compound_prep->antiproliferation compound_prep->cell_cycle ic50_calc IC50/GI50 Calculation antiproliferation->ic50_calc cell_phase_dist Cell Phase Distribution cell_cycle->cell_phase_dist comparison Comparative Analysis ic50_calc->comparison cell_phase_dist->comparison

Caption: Experimental workflow for validating antiproliferative effects.

signaling_pathway cluster_cell Cancer Cell cluster_pathway Purine Metabolism & Signaling cluster_cycle Cell Cycle Regulation compound This compound (Purine Analog) uptake Cellular Uptake compound->uptake phosphorylation Phosphorylation uptake->phosphorylation purine_synthesis De Novo Purine Synthesis phosphorylation->purine_synthesis Inhibits dna_synthesis Inhibition of DNA Synthesis phosphorylation->dna_synthesis Inhibits mTOR mTOR Pathway purine_synthesis->mTOR s_phase S-Phase Arrest mTOR->s_phase apoptosis Apoptosis s_phase->apoptosis dna_synthesis->s_phase

Caption: Putative signaling pathway for this compound.

Mechanism of Action and Signaling Pathway

Purine analogs, such as this compound, are thought to exert their antiproliferative effects by interfering with nucleic acid synthesis. Following cellular uptake, these compounds are phosphorylated to their active nucleotide forms. These active metabolites can then inhibit key enzymes involved in the de novo purine biosynthesis pathway.

Disruption of purine metabolism can have downstream effects on critical signaling pathways that regulate cell growth and proliferation, such as the mTOR pathway. The inhibition of DNA synthesis ultimately leads to cell cycle arrest, typically in the S-phase, and can induce apoptosis (programmed cell death). This mechanism is the basis for the anticancer activity of many nucleoside analogs.

References

Comparative analysis of 2-Chloro-6-methoxypurine riboside and 6-mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Chloro-6-methoxypurine riboside and 6-mercaptopurine (B1684380)

This guide provides a detailed comparison between the well-established antimetabolite drug, 6-mercaptopurine (6-MP), and the research compound this compound. The analysis focuses on their mechanisms of action, metabolic pathways, and cytotoxic profiles, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction and Chemical Structures

6-Mercaptopurine (6-MP) is a cornerstone therapy used for decades in the treatment of acute lymphoblastic leukemia (ALL) and autoimmune diseases like Crohn's disease and ulcerative colitis.[1][2] It functions as a purine (B94841) antimetabolite, interfering with the synthesis of DNA and RNA, which leads to the death of rapidly dividing cells.[1]

This compound is a synthetic purine nucleoside analog. While its direct therapeutic applications are not as well-documented as 6-MP's, its constituent parts—a chlorinated purine ring and a methoxy (B1213986) group—are found in other compounds with demonstrated anti-cancer and anti-viral activities.[3] For instance, Clofarabine contains a 2-chloro substitution and Nelarabine contains a 6-methoxy group, both of which are used as anti-cancer agents.[3] This suggests that this compound holds potential as a cytotoxic agent, though it remains primarily a compound for research purposes.

CompoundChemical StructureIUPAC NameFormulaMolar Mass
6-Mercaptopurine 3,7-dihydropurine-6-thioneC₅H₄N₄S152.18 g·mol⁻¹[1]
This compound (Base)2-chloro-6-methoxy-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purineC₁₁H₁₃ClN₄O₅316.70 g·mol⁻¹

Mechanism of Action and Metabolic Pathways

6-Mercaptopurine (6-MP)

6-MP is a prodrug that requires intracellular activation to exert its cytotoxic effects.[4] Its mechanism involves a complex metabolic pathway:

  • Activation: Upon entering the cell, 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its active metabolite, thioinosine monophosphate (TIMP).[1][5]

  • Inhibition of Purine Synthesis: TIMP inhibits multiple key enzymes in the de novo purine biosynthesis pathway, including phosphoribosyl pyrophosphate amidotransferase, thereby blocking the production of adenine (B156593) and guanine (B1146940) nucleotides required for DNA and RNA synthesis.[1][5]

  • Conversion to Cytotoxic Metabolites: TIMP is further metabolized to thioguanine nucleotides (TGNs).[1] These TGNs are incorporated into DNA and RNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[6]

  • Inactivation Pathways: 6-MP is also catabolized by two major competing pathways. The enzyme thiopurine S-methyltransferase (TPMT) methylates 6-MP to the less active 6-methylmercaptopurine (B131649) (6-MMP), while xanthine (B1682287) oxidase (XO) converts it to the inactive metabolite thiouric acid.[1][4] Genetic variations in TPMT can significantly impact patient toxicity levels.[1]

G MP 6-Mercaptopurine (6-MP) TIMP Thioinosine Monophosphate (TIMP) (Active Metabolite) MP->TIMP HGPRT MMP 6-Methylmercaptopurine (6-MMP) (Inactive/Toxic) MP->MMP TPMT TUA Thiouric Acid (Inactive) MP->TUA Xanthine Oxidase TGNs Thioguanine Nucleotides (TGNs) (Active Metabolites) TIMP->TGNs IMPDH / GMPS Purine_Synth De Novo Purine Synthesis TIMP->Purine_Synth Inhibition DNA_RNA DNA & RNA Incorporation (Cytotoxicity) TGNs->DNA_RNA

Caption: Metabolic pathway of 6-Mercaptopurine (6-MP).
This compound

The precise mechanism and metabolic activation of this compound are not well-established in the available literature. However, based on its structure as a purine nucleoside analog, a probable mechanism can be inferred:

  • Cellular Uptake and Activation: As a riboside, the compound is likely transported into cells via nucleoside transporters. Intracellularly, it would probably be phosphorylated by cellular kinases to form its corresponding nucleotide analogs.

  • Interference with Nucleic Acid Synthesis: These nucleotide analogs could then act as inhibitors of key enzymes involved in DNA and RNA synthesis or be incorporated into nucleic acid chains, leading to chain termination or dysfunctional genetic material, ultimately inducing cytotoxicity. The presence of the electron-withdrawing chloro group and the methoxy group on the purine ring is expected to alter its electronic properties and interactions with target enzymes compared to natural purines.[3]

Further research is required to fully elucidate its metabolic fate and specific molecular targets.

Comparative Performance and Cytotoxicity

Quantitative data on the cytotoxic activity of a compound is often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.

6-Mercaptopurine (6-MP)

The cytotoxicity of 6-MP has been extensively studied across numerous cancer cell lines. Its efficacy is cell-type dependent and influenced by the expression levels of metabolic enzymes like HGPRT and TPMT.

Cell LineCancer TypeIC₅₀ Value (µM)Exposure TimeCitation
MOLT-4T-cell Leukemia~2-10Prolonged[7]
HepG2Liver Cancer~21.5 (in liposomal form)48 h[8]
HCT116Colon Cancer~16.1 (in liposomal form)48 h[8]
MCF-7Breast Cancer~33.9 (in liposomal form)48 h[8]
HEK293Human Embryonic KidneyVariesNot Specified[9]

Note: IC₅₀ values can vary significantly based on experimental conditions, such as exposure time and the specific assay used.

This compound

Experimental Protocols

To determine the cytotoxicity and IC₅₀ values of compounds like 6-MP and this compound, the MTT assay is a widely used, reliable colorimetric method.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of their viability.[13][14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.[15][16] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MOLT-4, HepG2)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (6-MP, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for another 3-4 hours.[13][17] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Read the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[16]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability percentage against the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

G A 1. Seed Cells (5x10³ cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO₂) A->B C 3. Add Serial Dilutions of Test Compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (Final conc. 0.5 mg/mL) D->E F 6. Incubate for 3-4h (Allow formazan formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability and Determine IC₅₀ H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This comparative analysis highlights the significant differences in the current scientific understanding of 6-mercaptopurine and this compound.

  • 6-Mercaptopurine is a clinically vital, well-characterized antimetabolite with a clearly defined mechanism of action, a complex but understood metabolic pathway, and a well-documented cytotoxicity profile. Its therapeutic use is guided by decades of clinical data.

  • This compound is a promising but largely uncharacterized research compound. While its structural similarity to other effective purine analogs suggests potential cytotoxic activity, a lack of published data on its mechanism, metabolism, and in vitro performance prevents a direct comparison with established drugs like 6-MP.

For researchers, this compound represents an area for novel investigation. Future studies should focus on elucidating its metabolic activation, identifying its molecular targets, and quantifying its cytotoxic efficacy against a panel of cancer cell lines using standardized protocols, such as the MTT assay described herein. Such data is essential to determine if this compound warrants further development as a potential therapeutic agent.

References

A Head-to-Head Comparison of Novel Purine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology is continually evolving with the development of novel therapeutic agents. Among these, purine (B94841) analogs have established themselves as a cornerstone in the treatment of various hematological malignancies. These antimetabolites structurally mimic endogenous purine nucleosides, thereby disrupting DNA synthesis and inducing apoptosis in rapidly dividing cancer cells. This guide provides a comprehensive head-to-head comparison of key novel and established purine analogs, supported by experimental data, to aid researchers and clinicians in understanding their relative performance and mechanisms of action.

Executive Summary

This guide delves into the comparative efficacy, safety, and mechanisms of action of prominent purine analogs used in oncology. We present a detailed analysis of:

Quantitative data from clinical trials are summarized in comparative tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying biological processes.

Comparative Efficacy and Safety

The clinical utility of purine analogs is best understood through direct comparative studies. Below are summaries of key clinical trial findings for different hematological malignancies.

Cladribine vs. Pentostatin in Hairy Cell Leukemia (HCL)

Both cladribine and pentostatin are highly effective in inducing durable remissions in patients with HCL. Multiple long-term follow-up studies have demonstrated their comparable efficacy.

Outcome MetricCladribinePentostatinReference
First-Line Therapy
Overall Response Rate100%96%
Complete Response (CR) Rate82%81%
Median Disease-Free Survival (DFS)~10 years~10 years
10-Year Survival90%83%
Second-Line Therapy
Overall Response Rate100%94%
Third-Line Therapy
Overall Response Rate100%100%

A retrospective study with a median follow-up of 12.6 years showed no significant difference in response rates between the two agents. Another long-term study with a median follow-up of 16 years also concluded that there is no significant difference in outcomes between cladribine and pentostatin, with an overall complete response rate of 81% and a median disease-free survival of 16 years[1][2]. While one study suggested a potentially shorter disease-free interval with cladribine, both agents induce durable remissions in the majority of HCL patients.

Fludarabine vs. Cladribine in Chronic Lymphocytic Leukemia (CLL)

In the context of CLL, both fludarabine and cladribine, often in combination with cyclophosphamide (B585), have been pivotal in improving patient outcomes.

Outcome MetricCladribine + Cyclophosphamide (CC)Fludarabine + Cyclophosphamide (FC)p-valueReference
Overall Response Rate (ORR)88%82%0.11[3]
Complete Response (CR) Rate47%46%0.25[3]
Median Progression-Free Survival (PFS)2.34 years2.27 years0.51[3]

A phase III randomized study by the Polish Adult Leukemia Group found that cladribine and fludarabine in combination with cyclophosphamide are equally effective and safe as first-line regimens for progressive CLL[3].

Nelarabine vs. Clofarabine in Acute Lymphoblastic Leukemia (ALL)

Nelarabine and clofarabine are newer generation purine analogs that have shown significant activity in relapsed and refractory ALL, particularly in T-cell ALL (T-ALL) for nelarabine and both T-cell and B-cell ALL for clofarabine. Direct head-to-head clinical trial data is limited; however, in vitro studies and individual clinical trial results provide a basis for comparison.

In Vitro Cytotoxicity:

An in vitro study comparing the activity of nelarabine and clofarabine in various leukemia and lymphoma cell lines found that both drugs were more active than cytarabine (B982) and fludarabine in Raji and Daudi (B-cell lymphoma) cell lines. The study also highlighted the expected T-cell lineage-directed activity of nelarabine.

Clinical Efficacy (from separate trials):

DrugIndicationOverall Response Rate (ORR)Complete Response (CR) RateReference
Nelarabine Relapsed/Refractory T-ALL (Adults)33% - 60%-[4]
Clofarabine Relapsed/Refractory Pediatric ALL30%12% (CR), 8% (CRp)[4]

CRp: Complete Remission without platelet recovery

Nelarabine has demonstrated clinically meaningful benefit in patients with T-cell ALL[4]. Clofarabine has shown promising activity in pediatric patients with relapsed or refractory ALL, with some patients able to proceed to hematopoietic cell transplantation[4]. A meta-analysis of clofarabine in pediatric relapsed/refractory ALL showed a complete remission rate of 16% and an overall remission rate of 28%[5].

Mechanism of Action

Purine analogs exert their cytotoxic effects through a multi-faceted mechanism that ultimately leads to the inhibition of DNA synthesis and induction of apoptosis.

cluster_0 Cellular Uptake and Activation cluster_1 Cytotoxic Mechanisms Purine Analog (Prodrug) Purine Analog (Prodrug) Nucleoside Transporters Nucleoside Transporters Purine Analog (Prodrug)->Nucleoside Transporters Entry Intracellular Purine Analog Intracellular Purine Analog Nucleoside Transporters->Intracellular Purine Analog Deoxycytidine Kinase (dCK) Deoxycytidine Kinase (dCK) Intracellular Purine Analog->Deoxycytidine Kinase (dCK) Phosphorylation Purine Analog Monophosphate Purine Analog Monophosphate Deoxycytidine Kinase (dCK)->Purine Analog Monophosphate Other Kinases Other Kinases Purine Analog Monophosphate->Other Kinases Phosphorylation Purine Analog Triphosphate (Active Form) Purine Analog Triphosphate (Active Form) Other Kinases->Purine Analog Triphosphate (Active Form) Inhibition of Ribonucleotide Reductase Inhibition of Ribonucleotide Reductase Purine Analog Triphosphate (Active Form)->Inhibition of Ribonucleotide Reductase Incorporation into DNA Incorporation into DNA Purine Analog Triphosphate (Active Form)->Incorporation into DNA Inhibition of DNA Polymerase Inhibition of DNA Polymerase Purine Analog Triphosphate (Active Form)->Inhibition of DNA Polymerase Induction of Apoptosis Induction of Apoptosis Incorporation into DNA->Induction of Apoptosis Inhibition of DNA Polymerase->Induction of Apoptosis

General mechanism of action for purine analogs.

The active triphosphate metabolites of purine analogs have three primary mechanisms of action:

  • Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the production of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. Inhibition of ribonucleotide reductase leads to a depletion of the intracellular dNTP pool, which halts DNA replication and repair.

  • Incorporation into DNA: The analog triphosphates are incorporated into the growing DNA chain by DNA polymerases. This incorporation disrupts the normal DNA structure, leading to chain termination and the induction of DNA strand breaks.

  • Inhibition of DNA Polymerase: The analog triphosphates can also directly inhibit the activity of DNA polymerases, further preventing DNA synthesis.

These events trigger cellular stress responses that ultimately lead to programmed cell death, or apoptosis.

Apoptosis Induction Pathway

The induction of apoptosis by purine analogs primarily proceeds through the intrinsic (mitochondrial) pathway.

DNA Damage DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis MOMP MOMP MOMP->Cytochrome c Release

Mitochondrial pathway of apoptosis induced by purine analogs.

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, this section outlines the detailed methodologies for key experiments cited in the evaluation of purine analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of the purine analog for the desired time period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the purine analog for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Intracellular Purine Analog Triphosphate Levels by HPLC

This method is used to quantify the active triphosphate form of the purine analog within the cells.

Principle: High-performance liquid chromatography (HPLC) is used to separate and quantify the different nucleotide species within a cell extract.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the purine analog and harvest at various time points.

  • Extraction: Extract the intracellular nucleotides using a cold acid solution (e.g., 0.4 M perchloric acid).

  • Neutralization: Neutralize the extracts with a base (e.g., potassium hydroxide).

  • HPLC Analysis:

    • Inject the neutralized extract onto a reverse-phase HPLC column.

    • Use an ion-pairing reagent in the mobile phase to retain the negatively charged nucleotides.

    • Elute the nucleotides using a gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Detect the nucleotides using a UV detector at a specific wavelength (e.g., 254 nm).

  • Quantification: Quantify the amount of the purine analog triphosphate by comparing the peak area to a standard curve of the known compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel purine analog.

In Vitro Studies In Vitro Studies Cell Viability Assays (e.g., MTT) Cell Viability Assays (e.g., MTT) In Vitro Studies->Cell Viability Assays (e.g., MTT) Apoptosis Assays (e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) In Vitro Studies->Apoptosis Assays (e.g., Annexin V) Mechanism of Action Studies Mechanism of Action Studies In Vitro Studies->Mechanism of Action Studies Lead Optimization Lead Optimization Cell Viability Assays (e.g., MTT)->Lead Optimization Apoptosis Assays (e.g., Annexin V)->Lead Optimization Mechanism of Action Studies->Lead Optimization In Vivo Studies In Vivo Studies Xenograft Tumor Models Xenograft Tumor Models In Vivo Studies->Xenograft Tumor Models Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis In Vivo Studies->Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Toxicity Studies Toxicity Studies In Vivo Studies->Toxicity Studies Clinical Trials Clinical Trials Xenograft Tumor Models->Clinical Trials Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis->Clinical Trials Toxicity Studies->Clinical Trials Lead Optimization->In Vivo Studies

Preclinical evaluation workflow for novel purine analogs.

Conclusion

The purine analogs represent a powerful class of chemotherapeutic agents with proven efficacy in a range of hematological malignancies. While older agents like fludarabine, cladribine, and pentostatin remain mainstays of treatment, newer analogs such as nelarabine and clofarabine offer important options for patients with relapsed or refractory disease, particularly in specific subtypes of leukemia. The choice of a specific purine analog depends on the malignancy, the patient's prior treatment history, and the anticipated toxicity profile. The continued development and investigation of novel purine analogs, with a focus on improving efficacy and reducing toxicity, remain a critical area of research in oncology. This guide provides a framework for the comparative evaluation of these important therapeutic agents, aiding in the informed selection and development of future cancer therapies.

References

Benchmarking 2-Chloro-6-methoxypurine Riboside Against Standard-of-Care Antimetabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer chemotherapy, antimetabolites remain a cornerstone of treatment, effectively targeting the rapid proliferation of malignant cells by interfering with nucleic acid synthesis. This guide provides a comparative analysis of 2-Chloro-6-methoxypurine riboside, a purine (B94841) analog, against established standard-of-care antimetabolites, including methotrexate, 5-fluorouracil, and gemcitabine (B846). By presenting available preclinical data, detailed experimental methodologies, and illustrating the pertinent cellular pathways, this document aims to offer a valuable resource for researchers and drug development professionals evaluating the potential of novel therapeutic agents.

Comparative Cytotoxicity

The in vitro efficacy of an anticancer agent is fundamentally assessed by its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. While direct comparative studies of this compound against standard antimetabolites are not extensively available in the public domain, data from studies on structurally similar compounds and individual assessments of standard drugs provide a basis for preliminary comparison.

Derivatives of 2-chloropurine ribosides have demonstrated notable antiproliferative activity. For instance, a serine derivative of a 2-chloropurine riboside exhibited an IC50 of 16 µM in the U937 human acute myeloid leukemia cell line. Furthermore, 2,6-disubstituted purine analogs, particularly those with chloro groups at both the C-2 and C-6 positions, have shown high potency with IC50 values in the low micromolar range against leukemic and renal carcinoma cell lines.

For context, the IC50 values for standard-of-care antimetabolites vary significantly depending on the cancer cell line. The following table summarizes representative IC50 values for methotrexate, 5-fluorouracil, and gemcitabine across different cancer types.

DrugCancer TypeCell LineIC50 (µM)
Methotrexate Colorectal CancerHCT-1160.03 - 0.3
Lung CancerA5490.02 - 0.2
5-Fluorouracil Pancreatic CancerPanc-15 - 20
Colorectal CancerHT-292 - 10
Gemcitabine Pancreatic CancerMiaPaCa-20.01 - 0.1
Non-Small Cell Lung CancerH4600.005 - 0.05

Note: IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of cytotoxic agents. The following protocols outline common assays used to determine the IC50 values and assess the antiproliferative effects of compounds like this compound.

Cell Proliferation and Cytotoxicity Assays (e.g., MTT Assay)

This colorimetric assay is a widely used method to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and the standard antimetabolites in culture medium. Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Mechanisms of Action and Signaling Pathways

Antimetabolites exert their cytotoxic effects by interfering with the synthesis of nucleic acids, thereby halting cell proliferation and inducing apoptosis.

This compound (Predicted Mechanism): As a purine analog, this compound is likely to be metabolized intracellularly to its triphosphate form. This active metabolite can then compete with endogenous purine nucleosides for incorporation into DNA and RNA. The presence of the chloro and methoxy (B1213986) groups is expected to disrupt the normal structure and function of these nucleic acids, leading to chain termination, inhibition of DNA and RNA polymerases, and ultimately, cell cycle arrest and apoptosis.

Standard-of-Care Antimetabolites:

  • Methotrexate: A folic acid antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of thymidine (B127349) and purines. This leads to a depletion of the building blocks for DNA synthesis.

  • 5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that, once converted to its active metabolites, inhibits thymidylate synthase, a key enzyme in the synthesis of thymidine. It can also be incorporated into both DNA and RNA, leading to dysfunction.

  • Gemcitabine: A deoxycytidine analog that, after intracellular phosphorylation, is incorporated into DNA, causing chain termination and inhibiting DNA synthesis. Its diphosphate (B83284) form also inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides required for DNA replication.

The following diagrams illustrate the general mechanism of action for purine analogs and the established pathways for the standard-of-care antimetabolites.

Purine_Analog_Mechanism Compound 2-Chloro-6-methoxypurine Riboside Transport Cellular Uptake Compound->Transport Phosphorylation Phosphorylation (to Triphosphate) Transport->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite DNA_Synthesis DNA Synthesis Active_Metabolite->DNA_Synthesis Inhibition RNA_Synthesis RNA Synthesis Active_Metabolite->RNA_Synthesis Inhibition Apoptosis Apoptosis DNA_Synthesis->Apoptosis RNA_Synthesis->Apoptosis

Caption: Predicted mechanism of action for this compound.

Standard_Antimetabolite_Mechanisms cluster_MTX Methotrexate cluster_5FU 5-Fluorouracil cluster_GEM Gemcitabine MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits Purine_Thymidine Purine & Thymidine Synthesis DHFR->Purine_Thymidine DNA Synthesis DNA Synthesis Purine_Thymidine->DNA Synthesis FU 5-Fluorouracil TS Thymidylate Synthase (TS) FU->TS Inhibits dUMP_dTMP dUMP -> dTMP TS->dUMP_dTMP dUMP_dTMP->DNA Synthesis GEM Gemcitabine DNA_Polymerase DNA Polymerase GEM->DNA_Polymerase Inhibits (via incorporation) RNR Ribonucleotide Reductase GEM->RNR Inhibits (as diphosphate) DNA_Polymerase->DNA Synthesis RNR->DNA Synthesis Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis DNA Synthesis->Cell Cycle Arrest & Apoptosis

Safety Operating Guide

Navigating the Disposal of 2-Chloro-6-methoxypurine Riboside: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 2-Chloro-6-methoxypurine riboside, proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to rigorous disposal protocols is essential due to its chemical nature and the potential for thermal decomposition to release toxic gases. This guide provides a detailed, step-by-step approach to ensure the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care, in accordance with good industrial hygiene and safety practices.

Personal Protective Equipment (PPE): A comprehensive assessment of personal protective equipment is the first line of defense against accidental exposure.

Protective EquipmentSpecifications and Usage
Eye/Face Protection Wear safety glasses with side shields or goggles to protect against splashes.
Hand Protection Wear protective gloves, ensuring they are appropriate for handling chemical compounds.
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection If there is a risk of dust formation or aerosolization, a NIOSH/MSHA-approved respirator should be worn.

Handling and Storage: Proper handling and storage are crucial to maintain the stability of the compound and prevent unintended reactions.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Inhalation and Contact: Take measures to avoid inhaling dust or fumes and prevent contact with skin and eyes.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

Properly identify and segregate the waste. This compound waste should be collected in a designated, clearly labeled, and sealed container. This waste stream should be kept separate from other laboratory waste to avoid cross-contamination and ensure appropriate disposal routing. As a chlorinated organic compound, it should be segregated with other halogenated organic waste.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and dispose of the cleaning materials as hazardous waste.

Step 3: Final Disposal

The ultimate disposal of this compound must be conducted in accordance with local, state, and federal regulations.

  • Licensed Waste Disposal Contractor: The most appropriate and compliant method for the disposal of this chemical is to engage a licensed professional waste disposal service. These contractors are equipped to handle and dispose of chemical waste in an environmentally sound manner.

  • Incineration: For chlorinated organic compounds, controlled incineration in a hazardous waste incinerator is a common and effective disposal method. This process should only be carried out by a certified facility.

  • Landfill: Direct disposal in a landfill is not recommended for this type of chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Sealed Container for Halogenated Organics ppe->segregate spill Spill Occurs? segregate->spill spill_yes Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Decontaminate Area spill->spill_yes Yes spill_no No Spill spill->spill_no No store Store Waste Container in a Designated, Ventilated Area spill_yes->store spill_no->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor package Package Waste According to Vendor & DOT Regulations contact_vendor->package transport Waste Transferred to Licensed Vendor package->transport end End: Compliant Disposal transport->end

Disposal Workflow for this compound

This procedural guide, based on established safety protocols for similar chemical compounds, provides a framework for the responsible management of this compound waste. By prioritizing safety and adhering to regulatory guidelines, laboratories can minimize risks and ensure environmental protection.

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